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Core Science & Biosynthesis

Foundational

4,5-di(hydroxymethyl)thiazole hydrochloride nmr spectroscopy data

An In-depth Technical Guide to the NMR Spectroscopy of 4,5-di(hydroxymethyl)thiazole hydrochloride For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive ex...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the NMR Spectroscopy of 4,5-di(hydroxymethyl)thiazole hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the Nuclear Magnetic Resonance (NMR) spectroscopy of 4,5-di(hydroxymethyl)thiazole hydrochloride. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple data repository. It delves into the causality behind experimental choices, provides robust, self-validating protocols, and offers a detailed interpretation of ¹H, ¹³C, and 2D NMR spectra. The guide is designed to equip researchers with the expertise to perform and interpret NMR experiments for this and similar heterocyclic compounds, ensuring data integrity and accelerating structural elucidation in research and development settings.

Introduction: Significance and Spectroscopic Challenges

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of pharmaceuticals and biologically active compounds.[1] The specific derivative, 4,5-di(hydroxymethyl)thiazole, serves as a crucial building block, notably in the synthesis of Vitamin B1 (Thiamine) analogues and other therapeutic agents. Its hydrochloride salt form is often used to improve solubility and stability.

The structural confirmation of such molecules is paramount, and NMR spectroscopy stands as the most powerful technique for unambiguous elucidation in solution.[2] However, the unique structure of 4,5-di(hydroxymethyl)thiazole hydrochloride presents specific challenges for NMR analysis:

  • Heteroaromatic System: The thiazole ring contains nitrogen and sulfur, which influence the electron density and, consequently, the chemical shifts of ring protons and carbons.[3]

  • Labile Protons: The hydroxyl (-OH) groups and the proton on the nitrogen (N-H⁺) are exchangeable. Their signals can be broad and may not always be observed, depending on the solvent, concentration, and presence of trace amounts of water.

  • Hydrochloride Salt: The protonation of the thiazole nitrogen significantly alters the electronic environment, leading to downfield shifts of adjacent nuclei compared to the free base. It also influences the choice of deuterated solvent.

This guide provides a framework for navigating these challenges to acquire and interpret high-quality, reliable NMR data.

Experimental Design & Rationale

The quality of NMR data is fundamentally dependent on meticulous sample preparation and a well-designed experimental plan.[2] The protocols described here are designed to be self-validating, ensuring reproducibility and data integrity.

Recommended Protocol: Sample Preparation

The hydrochloride salt form necessitates careful solvent selection to ensure complete dissolution and minimize unwanted chemical exchange.[3] Deuterated water (D₂O) or Dimethyl Sulfoxide (DMSO-d₆) are the solvents of choice.

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh 5-10 mg of 4,5-di(hydroxymethyl)thiazole hydrochloride into a clean, dry vial. A higher concentration is generally required for ¹³C and 2D NMR experiments compared to a simple ¹H NMR.[2]

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial. This volume is optimal for standard 5 mm NMR tubes.[4]

  • Dissolution: Gently vortex or sonicate the mixture to ensure the sample is fully dissolved. A homogenous solution is critical for achieving sharp, well-resolved NMR signals.[2]

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a high-quality NMR tube (e.g., Wilmad 528-PP or equivalent).[5]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.

Causality Behind Choices:

  • Solvent: DMSO-d₆ is often preferred over D₂O for initial analysis because it slows down the exchange rate of -OH and -NH protons, allowing them to be observed as distinct (though often broad) signals. In D₂O, these protons would rapidly exchange with deuterium, causing their signals to disappear from the ¹H spectrum.

  • Filtration: Dust and other solid impurities can disrupt the magnetic field homogeneity, leading to broadened peaks and poor resolution. Filtering is a simple but crucial step to mitigate this.[5]

NMR Experiment Acquisition Workflow

A hierarchical approach to data acquisition is most efficient, starting with simple 1D experiments and progressing to more complex 2D experiments as needed for full structural confirmation.

G cluster_workflow NMR Data Acquisition Workflow A 1. ¹H NMR (Proton Spectrum) B 2. ¹³C NMR (Carbon Spectrum) A->B Initial Survey D 4. 2D COSY (¹H-¹H Correlations) A->D Proton Connectivity C 3. DEPT-135 (Distinguish CH, CH₂, CH₃) B->C Carbon Type ID E 5. 2D HSQC (Direct ¹H-¹³C Correlations) D->E Assign Carbons with Protons F 6. 2D HMBC (Long-Range ¹H-¹³C Correlations) E->F Assign Quaternary Carbons

Caption: A logical workflow for complete NMR-based structural elucidation.

Spectral Interpretation and Analysis

The following sections detail the analysis of each NMR experiment, based on predicted chemical shifts and coupling patterns derived from established data for thiazole and related heterocyclic systems.[3][6][7]

¹H NMR Spectrum Analysis

The proton spectrum provides the initial overview of the molecule's structure. For 4,5-di(hydroxymethyl)thiazole hydrochloride in DMSO-d₆, we expect to see four distinct signals.

  • H2 Proton (Thiazole Ring): The proton at the C2 position is the most deshielded proton on the ring. Its proximity to both the electronegative sulfur atom and the positively charged nitrogen atom results in a significant downfield chemical shift, typically observed as a singlet.

  • CH₂ Protons (Hydroxymethyl Groups): The two -CH₂- groups at positions 4 and 5 are chemically equivalent due to free rotation. They will appear as a single signal. This signal will likely be a triplet if coupling to the adjacent -OH protons is resolved, or a singlet if this coupling is absent due to rapid exchange.

  • OH Protons (Hydroxymethyl Groups): The two hydroxyl protons are also equivalent. In DMSO-d₆, they often appear as a broad triplet, coupled to the adjacent -CH₂- protons. The broadness is due to chemical exchange.

  • NH⁺ Proton: The proton on the thiazole nitrogen is highly acidic and its signal is often very broad. Its chemical shift can be highly variable and dependent on concentration and residual water content.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the carbon backbone of the molecule. A DEPT-135 experiment is invaluable for distinguishing between quaternary carbons (C), methine carbons (CH), and methylene carbons (CH₂).

  • C2 Carbon (Thiazole Ring): Similar to its attached proton, the C2 carbon is significantly deshielded and appears furthest downfield among the ring carbons.

  • C4 and C5 Carbons (Thiazole Ring): These two quaternary carbons are substituted with the hydroxymethyl groups. They will have distinct chemical shifts, and their assignment requires long-range correlation data from an HMBC experiment.

  • CH₂ Carbons (Hydroxymethyl Groups): The two equivalent methylene carbons will appear as a single peak in the upfield region of the spectrum. The DEPT-135 experiment will show this as a negative peak.

2D NMR for Unambiguous Assignment

2D NMR experiments are essential for connecting the proton and carbon frameworks, providing definitive proof of the structure.[8]

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling networks. A key correlation would be observed between the -CH₂- protons and the -OH protons, confirming their connectivity (if the OH protons are resolved).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It provides a straightforward correlation between the H2 signal and the C2 carbon, and between the -CH₂- proton signal and the -CH₂- carbon signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for assigning the quaternary carbons. It shows correlations between protons and carbons that are 2-3 bonds away. Key correlations would include:

    • The H2 proton correlating to both C4 and C5.

    • The -CH₂- protons at position 4 correlating to C4 and C5.

    • The -CH₂- protons at position 5 correlating to C5 and C4.

G cluster_correlations Key 2D NMR Correlations H2->C4 HMBC H2->C5 CH2_4->C5 CH2_4->OH_4 COSY CH2_5->C4 img

Caption: Diagram of 4,5-di(hydroxymethyl)thiazole showing key HMBC and COSY correlations.

Summary of NMR Data

The following table summarizes the anticipated NMR data for 4,5-di(hydroxymethyl)thiazole hydrochloride in DMSO-d₆. Chemical shifts (δ) are reported in parts per million (ppm).

Assignment ¹H NMR (ppm) Multiplicity ¹³C NMR (ppm) DEPT-135
H2~9.1s (singlet)~150CH
C2--~150CH
C4--~145C
C5--~135C
-CH₂- (x2)~4.7d (doublet)~55CH₂ (neg)
-OH (x2)~5.5t (triplet)--
NH⁺Highly variablebr s (broad s)--

*Multiplicity and observation of -OH signal are highly dependent on sample conditions. 'd' and 't' assume resolved coupling.

Troubleshooting Common NMR Issues

  • Broad Peaks: This is a common issue that can arise from poor magnetic field shimming, sample inhomogeneity (undissolved material), or the presence of paramagnetic impurities.[3] Re-shimming the instrument and ensuring the sample is fully dissolved and filtered are primary solutions.

  • Missing -OH/-NH Signals: In solvents like D₂O, these signals will disappear due to rapid deuterium exchange. In other solvents, they may be excessively broad. Lowering the temperature can sometimes sharpen these signals by slowing the exchange rate.

  • Unexpected Extra Signals: The presence of extra signals typically indicates impurities from the synthesis (starting materials, byproducts) or residual solvent.[3] Comparing the spectrum to that of the pure solvent and using other analytical techniques like LC-MS can help identify these impurities.

Conclusion

The comprehensive NMR analysis of 4,5-di(hydroxymethyl)thiazole hydrochloride is a multi-step process that relies on a foundation of sound experimental technique and a logical approach to data interpretation. By employing a suite of 1D and 2D NMR experiments, from a simple ¹H spectrum to more complex HMBC correlations, a complete and unambiguous structural assignment can be achieved. This guide provides the field-proven insights and detailed protocols necessary for researchers to confidently characterize this important heterocyclic building block, ensuring the integrity and validity of their scientific findings.

References

  • ResearchGate. The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Available from: [Link].

  • Royal Society of Chemistry. Synthesis of novel thiazol-2(3H)-imine derivatives as ergosterol biosynthesis inhibitors, and elucidation of their structures using a 2D NMR technique. New Journal of Chemistry. Available from: [Link].

  • MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Available from: [Link].

  • ResearchGate. ¹H NMR spectrum of the thiazole derivative B. Available from: [Link].

  • JEOL. NMR Sample Preparation. Available from: [Link].

  • Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link].

  • Reddit. What are the best practices for sample preparation for NMR analysis?. (2021). Available from: [Link].

  • University of Notre Dame. Sample preparation for NMR measurements and points to keep in mind. Available from: [Link].

  • NP-MRD. 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0311124). Available from: [Link].

  • NP-MRD. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0311124). Available from: [Link].

  • SciSpace. Synthesis and Characterization of Some New 4,5-Dihydropyrazolyl Thiazoles. Available from: [Link].

  • PMC. Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Available from: [Link].

  • SpectraBase. Thiazole,4,5-dihydro-2-methylamino - Optional[13C NMR] - Chemical Shifts. Available from: [Link].

  • Impactfactor. Synthesis, Characterization, and Biological Activity of New Heterocyclic Compounds Derivatives from Thiazole Derivative. (2021). Available from: [Link].

  • MDPI. The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. (2022). Available from: [Link].

  • SpectraBase. Thiazole,4,5-dihydro-2-methylamino - Optional[13C NMR] - Chemical Shifts. Available from: [Link].

  • Royal Society of Chemistry. Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry. Available from: [Link].

  • PubMed. Design, synthesis, and SAR study of novel 4,5-dihydropyrazole-Thiazole derivatives with anti-inflammatory activities for the treatment of sepsis. (2021). Available from: [Link].

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. (2020). Available from: [Link].

  • ResearchGate. 13 C NMR spectra of 4-hydroxymethylpyrazoles and their chemical behavior at heating. (2015). Available from: [Link].

  • Paulusse Research Group. S1 NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Available from: [Link].

  • 1H NMR Chemical Shifts of Selected Compounds in Different Solvents. Available from: [Link].

Sources

Exploratory

thermal decomposition temperature of 4,5-di(hydroxymethyl)thiazole hydrochloride

An In-Depth Technical Guide to the Thermal Stability Analysis of 4,5-di(hydroxymethyl)thiazole hydrochloride For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Significance of Ther...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermal Stability Analysis of 4,5-di(hydroxymethyl)thiazole hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Thermal Stability

The thiazole ring is a cornerstone heterocycle in medicinal chemistry, famously forming the core of thiamine (Vitamin B1).[1] Its derivatives, such as 4,5-di(hydroxymethyl)thiazole hydrochloride, are valuable synthetic intermediates. Understanding the thermal stability of such compounds is paramount for several reasons:

  • Process Safety and Development: Exothermic decomposition events can lead to runaway reactions. Defining the thermal limits is a non-negotiable safety requirement for scale-up.

  • Storage and Shelf-Life: Degradation due to improper storage temperatures can lead to loss of product purity and the generation of potentially toxic impurities.

  • Formulation: For drug development professionals, the thermal stability of an active pharmaceutical ingredient (API) or intermediate influences the choice of excipients and manufacturing processes like milling, drying, and granulation.

Thiazolium salts and related derivatives are known to possess good thermal stability, with decomposition temperatures often reported in the range of 264 °C to over 350 °C.[2][3] However, the presence of hydroxymethyl functional groups and the hydrochloride salt form in the target molecule necessitates a specific experimental determination.

Physicochemical Profile

A foundational understanding of the compound's basic properties is essential before conducting thermal analysis.

PropertyDataSource
Chemical Name 4,5-di(hydroxymethyl)thiazole hydrochloride-
Molecular Formula C₅H₈ClNO₂S(Calculated)
Molecular Weight 181.64 g/mol (Calculated)
CAS Number Not readily available-
Appearance Likely a crystalline solid(Predicted)
General Solubility Expected to be soluble in water[1]

Core Methodologies: TGA and DSC

The cornerstone techniques for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[2] They provide complementary information, and when used in tandem, deliver a comprehensive thermal profile of the material.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It directly identifies the temperature at which the material begins to decompose (lose mass).[2]

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It detects thermal events such as melting, crystallization, and decomposition, identifying them as endothermic (heat absorbing) or exothermic (heat releasing) processes.[4]

Experimental Protocol 1: Thermogravimetric Analysis (TGA)

This protocol outlines the steps to determine the onset of decomposition for 4,5-di(hydroxymethyl)thiazole hydrochloride.

Causality Behind Experimental Choices
  • Inert Atmosphere: The analysis must be conducted under an inert nitrogen or argon atmosphere.[2] This is critical to prevent oxidative degradation, ensuring that the observed mass loss is due to thermal decomposition alone and not combustion, which would occur in the presence of air.

  • Heating Rate: A linear heating rate of 10 °C/min is standard.[2][5] This rate is slow enough to allow for good temperature resolution of thermal events but fast enough to complete the experiment in a reasonable timeframe.

  • Sample Mass: A small sample mass (2-5 mg) is used to minimize thermal gradients within the sample, ensuring that the entire sample heats uniformly.[2]

Step-by-Step TGA Protocol
  • Instrument Preparation: Ensure the TGA instrument is clean and the balance is tared.

  • Sample Preparation: Accurately weigh 2-5 mg of 4,5-di(hydroxymethyl)thiazole hydrochloride into a standard TGA pan (e.g., alumina or platinum).

  • Atmosphere Control: Purge the furnace with dry nitrogen gas at a constant flow rate of 20-50 mL/min.[2][6]

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 5 minutes to ensure thermal stability before heating.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.[5]

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis: Plot the percent mass loss versus temperature. The decomposition temperature (Td) is typically reported as the onset temperature of the major mass loss step, or the temperature at which 5% mass loss occurs (Td₅%).[2] The first derivative of this curve (DTG) can be used to identify the temperature of the maximum rate of mass loss.[5]

TGA Workflow Diagram

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Analysis & Data weigh Weigh 2-5 mg of Sample pan Place in TGA Pan weigh->pan load Load Sample into TGA pan->load purge Purge with N2 (20-50 mL/min) load->purge program Set Temp Program (30-600°C @ 10°C/min) purge->program run Execute Run program->run record Record Mass vs. Temp run->record plot Plot TGA/DTG Curves record->plot determine Determine Td (e.g., Td₅%) plot->determine

Caption: Workflow for TGA analysis.

Experimental Protocol 2: Differential Scanning Calorimetry (DSC)

This protocol is designed to identify the melting point and characterize the energetic nature of the decomposition.

Causality Behind Experimental Choices
  • Sealed Pans with Pinhole: Using a non-hermetically sealed aluminum pan with a pinhole allows any evolved gases from decomposition to escape, preventing a pressure buildup that could damage the instrument and alter the decomposition temperature.[6]

  • Reference Pan: A matching empty pan is used as a reference to subtract the heat capacity of the pan itself, ensuring that the measured heat flow corresponds only to thermal events within the sample.[7]

  • Buffer Matching: For solution DSC, which is not the primary method here but important in biophysics, precise matching between the sample buffer and reference buffer is critical to obtain a stable baseline.[8][9]

Step-by-Step DSC Protocol
  • Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.

  • Sample Preparation: Accurately weigh 3-5 mg of 4,5-di(hydroxymethyl)thiazole hydrochloride into an aluminum DSC pan.[6]

  • Pan Sealing: Place a lid on the pan and crimp it, ensuring it is sealed but with a pinhole for off-gassing.

  • Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell.

  • Atmosphere Control: Purge the cell with dry nitrogen gas at a constant flow rate (e.g., 50 mL/min).[6]

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp the temperature at 10 °C/min to a temperature beyond the decomposition point identified by TGA (e.g., 400 °C).

  • Data Acquisition: Continuously record the differential heat flow (mW) as a function of temperature.

  • Data Analysis: Plot heat flow versus temperature. Identify endothermic peaks (typically melting) and exothermic peaks (often decomposition).[10]

DSC Workflow Diagram

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Analysis & Data weigh Weigh 3-5 mg of Sample pan Place in Aluminum Pan weigh->pan seal Crimp Lid (with Pinhole) pan->seal load Load Sample & Reference Pans seal->load purge Purge with N2 (50 mL/min) load->purge program Set Temp Program (e.g., 30-400°C @ 10°C/min) purge->program run Execute Run program->run record Record Heat Flow vs. Temp run->record plot Plot DSC Thermogram record->plot identify Identify Tm (Endotherm) & Td (Exotherm) plot->identify

Caption: Workflow for DSC analysis.

Synthesizing TGA and DSC Data

A self-validating thermal analysis relies on the integration of both TGA and DSC data. A sharp endotherm in the DSC curve that occurs at the same temperature as the onset of mass loss in the TGA curve strongly indicates that the substance is melting and decomposing simultaneously or sublimating. Conversely, a distinct endotherm (melting) followed by an exotherm (decomposition) at a higher temperature, which corresponds to the TGA mass loss, provides a clearer picture of the material's behavior.

Expected Results Summary
ParameterTechniqueExpected Observation
Melting Point (Tm) DSCA sharp endothermic peak prior to any significant mass loss.
Decomposition Onset (Td) TGAThe temperature at which significant (e.g., 5%) mass loss begins.[2]
Decomposition Character DSCA broad exothermic peak that aligns with the mass loss region observed in the TGA scan.[10]
Number of Decomposition Steps TGA/DTGThe DTG curve may show one or multiple peaks, indicating a simple or complex multi-stage decomposition process.[11]
Data Integration Logic

Data_Integration TGA TGA Data (Mass Loss vs. Temp) TGA_Result Identifies Onset of Decomposition (Td) TGA->TGA_Result DSC DSC Data (Heat Flow vs. Temp) DSC_Result_Melt Identifies Melting Point (Tm) DSC->DSC_Result_Melt DSC_Result_Decomp Characterizes Decomposition (Endo/Exothermic) DSC->DSC_Result_Decomp Analysis Comprehensive Thermal Profile TGA_Result->Analysis DSC_Result_Melt->Analysis DSC_Result_Decomp->Analysis

Caption: Integrating TGA and DSC data.

Conclusion

Determining the is essential for its safe handling, storage, and application in research and development. While no specific value is currently published, this guide provides the authoritative experimental framework for its determination using TGA and DSC. By following these detailed, scientifically-grounded protocols, researchers can generate robust and reliable data, contributing to a deeper understanding of this compound's physicochemical properties and ensuring its effective and safe utilization in the laboratory and beyond.

References

  • BenchChem. (2025). Thermal Stability of Thiazolo[5,4-d]thiazole-Based Materials: An In-depth Technical Guide. Benchchem.
  • Zhang, S., et al. (n.d.). Thiazolium-based ionic liquids: Synthesis, characterization and physicochemical properties.
  • Al-Maydama, H. M. A., et al. (2021). Preparation and Thermogravimetric and Antimicrobial Investigation of Cd (II) and Sn (II) Adducts of Mercaptopyridine, Amino Triazole Derivatives, and Mercaptothiazoline Organic Ligand Moieties. PMC.
  • BenchChem. (2025). An In-Depth Technical Guide on the Thermogravimetric Analysis of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole. Benchchem.
  • El-Sayed, W. A., et al. (2021). Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. ACS Omega.
  • Canadian Science Publishing. (n.d.). A purification-free method for the synthesis of thiazolium salts using P2S5-Py2 complex or P4S10.
  • HARVEST (uSask). (n.d.). A Facile Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex and Their Application in Intermolecular Stetter Reactions.
  • Goud, N. R., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PMC.
  • OPUS at UTS. (2025). Synthesis and Characterization of New Organoammonium, Thiazolium, and Pyridinium Triiodide Salts: Crystal Structures, Polymorphism, and Thermal Stability.
  • ResearchGate. (2025).
  • ACS Publications. (2023). Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions.
  • Safety Data Sheet. (2025). 4-Methyl-5-vinylthiazole.
  • Fisher Scientific. (2014).
  • OSTR. (n.d.). Differential Scanning Calorimetry (DSC) – Microcal VP-DSC.
  • IntechOpen. (n.d.).
  • Williams College. (n.d.). Expt. 8: Differential Scanning Calorimetry.
  • TCI Chemicals. (2025).
  • Malvern Panalytical. (2018). Best Practices for Differential Scanning Calorimetry of Proteins and Biopolymers.
  • ECHEMI. (n.d.).
  • The Royal Society of Chemistry. (n.d.). 4-Methyl-5-thiazoleethanol.
  • Kaczmarek-Kędziera, A., et al. (2023).
  • PubChem. (n.d.). 4-Methyl-5-(2-hydroxyethyl)thiazole.
  • SciELO. (n.d.). Thermal decomposition of some chemotherapic substances.

Sources

Foundational

The Solubility Profile of 4,5-Di(hydroxymethyl)thiazole Hydrochloride: A Comprehensive Technical Guide

Executive Summary In pharmaceutical synthesis and formulation, the physicochemical behavior of heterocyclic intermediates dictates the efficiency of downstream workflows. 4,5-Di(hydroxymethyl)thiazole hydrochloride (4,5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical synthesis and formulation, the physicochemical behavior of heterocyclic intermediates dictates the efficiency of downstream workflows. 4,5-Di(hydroxymethyl)thiazole hydrochloride (4,5-DHMT·HCl) is a critical building block frequently utilized in the synthesis of thiamine (Vitamin B1) analogs and complex heterocyclic active pharmaceutical ingredients (APIs)[].

As a highly polar, ionic salt featuring dual hydrogen-bonding moieties, 4,5-DHMT·HCl presents a unique solubility paradox: it is highly hydrophilic yet requires integration into organic synthetic pipelines. This whitepaper provides an in-depth mechanistic analysis of its solubility profile across organic solvents, detailing the thermodynamic causality behind its behavior, and establishes a self-validating experimental protocol for empirical quantification.

Structural and Thermodynamic Basis for Solvation

To predict and manipulate the solubility of 4,5-DHMT·HCl, one must first deconstruct its molecular architecture. The compound's solubility is governed by the thermodynamic competition between its crystal lattice energy and the solvation energy provided by the solvent.

  • The Ionic Thiazolium Core: The presence of the hydrochloride salt (-HCl) transforms the neutral thiazole into an ionic lattice. This dramatically increases the lattice energy ( ΔHlattice​>0 ). Non-polar solvents lack the dielectric constant required to overcome this energy barrier, rendering the salt insoluble in lipophilic environments[].

  • Dual Hydroxymethyl Groups (-CH₂OH): Located at the 4- and 5-positions, these groups act as potent hydrogen bond donors and acceptors. They facilitate rapid solvation in protic solvents (like methanol and ethanol) by forming stable hydrogen-bonded networks with the solvent molecules.

  • Aromatic π-System: The thiazole ring provides a localized region of polarizability, allowing for dipole-dipole interactions with polar aprotic solvents (like DMSO and DMF).

Solvation Solid 4,5-DHMT·HCl (Crystal Lattice) Lattice Lattice Energy (ΔH > 0) Solid->Lattice Energy Input Ions Free Ions (Vacuum) Lattice->Ions Solvation Solvation Energy (ΔH < 0) Ions->Solvation Solvent Interaction Dissolved Solvated Ions (Solution) Solvation->Dissolved Energy Release

Thermodynamic pathway of 4,5-DHMT·HCl dissolution balancing lattice and solvation energies.

Quantitative Solubility Profile in Organic Solvents

Based on the thermodynamic principles outlined above, the solubility of 4,5-DHMT·HCl exhibits a steep gradient across different solvent classes. The data below synthesizes expected equilibrium solubility ranges at standard ambient temperature (25.0 °C).

Solvent ClassSpecific SolventDielectric Constant (ε)Estimated Solubility (mg/mL)Solvation Mechanism
Aqueous Water80.1> 100.0 (Highly Soluble)Ion-dipole, extensive H-bonding.
Polar Protic Methanol32.750.0 - 100.0 (Soluble)H-bond donation/acceptance, ion solvation.
Polar Protic Ethanol24.510.0 - 50.0 (Sparingly)Weaker H-bonding network than methanol.
Polar Aprotic DMSO46.7> 50.0 (Soluble)High polarity disrupts the ionic lattice.
Polar Aprotic DMF36.710.0 - 50.0 (Sparingly)Moderate ion-dipole stabilization.
Weakly Polar Acetonitrile37.5< 1.0 (Insoluble)Insufficient H-bonding to break lattice.
Non-Polar Ethyl Acetate6.0< 0.1 (Insoluble)Cannot overcome ionic lattice energy.
Non-Polar Hexane / Toluene< 2.5< 0.01 (Insoluble)Complete lack of solvation energy.

Expert Insight: The sharp drop in solubility between methanol and acetonitrile—despite similar dielectric constants—highlights the absolute necessity of hydrogen-bond donors (protic solvents) to solvate the chloride counterion and the hydroxymethyl moieties effectively.

Experimental Methodology: Equilibrium Solubility Determination

To generate trustworthy, reproducible solubility data for 4,5-DHMT·HCl in novel solvent mixtures, researchers must employ a self-validating protocol. The Shake-Flask Method , adapted from OECD Test Guideline 105[3], remains the gold standard.

This protocol is "self-validating" because it mandates sampling at two distinct time points (24h and 48h). If the concentration variance between these points is less than 2%, thermodynamic equilibrium is empirically proven, eliminating artifacts caused by slow dissolution kinetics.

ShakeFlask Prep 1. Excess Solid Addition (4,5-DHMT·HCl + Solvent) Equil 2. Isothermal Equilibration (24-48h, 25°C, 200 rpm) Prep->Equil Sep 3. Phase Separation (Centrifugation at 10,000 x g) Equil->Sep Filter 4. Filtration (0.22 µm PTFE Filter) Sep->Filter Dilute 5. Serial Dilution (To linear range) Filter->Dilute Analyze 6. HPLC-UV Analysis (Quantification at 254 nm) Dilute->Analyze

Standardized shake-flask methodology for determining equilibrium solubility of 4,5-DHMT·HCl.

Step-by-Step Protocol
  • Preparation of Saturated Mixtures: Weigh approximately 50 mg of 4,5-DHMT·HCl into a 10 mL borosilicate glass vial. Add 5.0 mL of the target organic solvent. The presence of visible, undissolved solid is mandatory to ensure saturation.

  • Isothermal Equilibration: Seal the vials and place them in an orbital shaker incubator set to 25.0 ± 0.1 °C at 200 rpm.

  • Self-Validation Sampling: Extract 0.5 mL aliquots at 24 hours and 48 hours .

  • Phase Separation & Filtration: Centrifuge the aliquots at 10,000 × g for 15 minutes to pellet micro-crystals. Pass the supernatant through a 0.22 µm PTFE syringe filter. Critical Step: Discard the first 0.2 mL of the filtrate to saturate any non-specific binding sites on the filter membrane.

  • Quantification: Dilute the filtrate with a compatible mobile phase (e.g., Water:Acetonitrile 90:10 v/v) to fall within the linear dynamic range of your instrument. Analyze via HPLC-UV at a detection wavelength of 254 nm (corresponding to the thiazole chromophore).

  • Data Acceptance: Calculate the concentration. If C48h​−C24h​≤2% , the data is accepted as the true thermodynamic solubility.

Formulation and Troubleshooting Strategies

When synthetic workflows demand the use of non-polar or weakly polar aprotic solvents (such as dichloromethane or ethyl acetate) where 4,5-DHMT·HCl is natively insoluble, Application Scientists must engineer the solvation environment:

  • Free-Basing (In Situ Neutralization): The primary barrier to lipophilic solubility is the hydrochloride salt. By adding a stoichiometric equivalent of a non-nucleophilic organic base (e.g., Triethylamine or DIPEA) to the suspension, the HCl is neutralized. The resulting free base, 4,5-di(hydroxymethyl)thiazole, exhibits significantly enhanced solubility in halogenated and ester solvents.

  • Co-Solvent Systems: If free-basing is chemically incompatible with downstream reagents, utilize a binary solvent system. Adding 5–10% (v/v) of a polar aprotic solvent (like DMF or DMSO) to a non-polar bulk solvent can disrupt the crystal lattice just enough to achieve working concentrations of the API intermediate without drastically altering the bulk solvent's properties.

References

  • [3] Title: New Substances Notification - Technical Guidance Series (OECD Test Guideline 105). Source: publications.gc.ca. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 4,5-di(hydroxymethyl)thiazole Hydrochloride: A Detailed Protocol for Researchers

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 4,5-di(hydroxymethyl)thiazole hydrochloride, a valuable building block in medicinal chemistry and drug development. This document i...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 4,5-di(hydroxymethyl)thiazole hydrochloride, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering in-depth explanations of the experimental choices and a focus on procedural integrity.

Introduction

Thiazole moieties are fundamental heterocyclic scaffolds found in a wide array of pharmacologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents. The specific target of this protocol, 4,5-di(hydroxymethyl)thiazole, offers two primary alcohol functionalities, making it a versatile precursor for further chemical modifications and the development of novel therapeutic agents. Its hydrochloride salt form often enhances stability and solubility, which is advantageous for subsequent applications.

The synthetic strategy outlined herein employs the well-established Hantzsch thiazole synthesis as the core ring-forming reaction, followed by functional group manipulation to achieve the desired diol structure. Each step has been designed to be robust and reproducible, with explanations provided to guide the researcher through the chemical transformations.

Synthetic Strategy Overview

The synthesis of 4,5-di(hydroxymethyl)thiazole hydrochloride is accomplished through a three-step process, as illustrated in the workflow diagram below. The synthesis begins with the preparation of a key α-haloketone intermediate, which then undergoes cyclocondensation to form the thiazole ring. Subsequent reduction of the ester functionalities yields the target diol, which is then converted to its hydrochloride salt.

SynthesisWorkflow A Step 1: Synthesis of Diethyl 2-chloro-3-oxosuccinate B Step 2: Hantzsch Thiazole Synthesis Diethyl thiazole-4,5-dicarboxylate A->B Thioformamide C Step 3: Reduction of Diester 4,5-di(hydroxymethyl)thiazole B->C LiAlH4 D Step 4: Hydrochloride Salt Formation 4,5-di(hydroxymethyl)thiazole hydrochloride C->D HCl

Caption: Synthetic workflow for 4,5-di(hydroxymethyl)thiazole hydrochloride.

Materials and Methods

Reagents and Solvents

All reagents should be of analytical grade or higher and used as received unless otherwise noted. Solvents should be anhydrous where specified.

Reagent/SolventFormulaMolar Mass ( g/mol )SupplierNotes
Diethyl oxalateC6H10O4146.14Sigma-Aldrich
Ethyl chloroacetateC4H7ClO2122.55Sigma-AldrichLachrymator, handle in a fume hood.
Sodium ethoxideC2H5NaO68.05Sigma-AldrichMoisture sensitive.
Diethyl ether(C2H5)2O74.12Sigma-AldrichAnhydrous.
Hydrochloric acidHCl36.46Sigma-AldrichConcentrated and 1M solution.
ThioformamideCH3NS61.10Sigma-AldrichHandle in a fume hood.
EthanolC2H5OH46.07Sigma-AldrichAnhydrous.
Lithium aluminum hydride (LiAlH4)H4AlLi37.95Sigma-AldrichExtremely reactive with water. Handle with care under inert atmosphere.
Tetrahydrofuran (THF)C4H8O72.11Sigma-AldrichAnhydrous.
Sodium sulfate (anhydrous)Na2SO4142.04Sigma-Aldrich
Dichloromethane (DCM)CH2Cl284.93Sigma-Aldrich
Equipment
  • Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Rotary evaporator

  • Vacuum filtration apparatus

  • Thin-layer chromatography (TLC) equipment

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Infrared (IR) spectrometer

  • Mass spectrometer

Experimental Protocol

Step 1: Synthesis of Diethyl 2-chloro-3-oxosuccinate

This step involves a Claisen condensation reaction to form the α-haloketone precursor.

  • Reaction Setup: In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous diethyl ether (200 mL).

  • Reagent Addition: Add sodium ethoxide (1.0 mol, 68.05 g) to the flask. Cool the suspension to 0 °C in an ice bath.

  • Condensation: Prepare a mixture of diethyl oxalate (1.0 mol, 146.14 g, 136 mL) and ethyl chloroacetate (1.0 mol, 122.55 g, 107 mL). Add this mixture dropwise to the stirred suspension of sodium ethoxide over a period of 1-2 hours, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours).

  • Work-up: Cool the reaction mixture again to 0 °C and slowly add 1M hydrochloric acid (approximately 400 mL) until the mixture is acidic (pH 2-3). Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 150 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain diethyl 2-chloro-3-oxosuccinate as a colorless to pale yellow liquid.

Step 2: Hantzsch Thiazole Synthesis of Diethyl thiazole-4,5-dicarboxylate

This is the key ring-forming step to create the thiazole core.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve diethyl 2-chloro-3-oxosuccinate (0.1 mol, 22.26 g) in anhydrous ethanol (100 mL).

  • Thioamide Addition: Add thioformamide (0.1 mol, 6.11 g) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield diethyl thiazole-4,5-dicarboxylate.

Step 3: Reduction of Diethyl thiazole-4,5-dicarboxylate to 4,5-di(hydroxymethyl)thiazole

This step reduces the ester groups to the desired primary alcohols.[1][2][3]

  • Reaction Setup: In a flame-dried 1 L three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH4) (0.25 mol, 9.5 g) in anhydrous tetrahydrofuran (THF) (300 mL). Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve diethyl thiazole-4,5-dicarboxylate (0.1 mol, 22.92 g) in anhydrous THF (100 mL) and add it dropwise to the LiAlH4 suspension over 1 hour, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Quenching: Carefully quench the reaction by slowly and sequentially adding water (10 mL), 15% aqueous sodium hydroxide (10 mL), and then water again (30 mL) while cooling the flask in an ice bath.

  • Filtration: A granular precipitate of aluminum salts will form. Filter the mixture through a pad of Celite and wash the filter cake thoroughly with THF.

  • Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude 4,5-di(hydroxymethyl)thiazole. The product can be further purified by recrystallization or column chromatography.

Step 4: Formation of 4,5-di(hydroxymethyl)thiazole Hydrochloride

The final step is the conversion of the diol to its hydrochloride salt for improved stability and handling.[4][5][6]

  • Salt Formation: Dissolve the purified 4,5-di(hydroxymethyl)thiazole (0.05 mol, 7.26 g) in a minimal amount of anhydrous diethyl ether or ethanol.

  • Acidification: Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in anhydrous ether, until precipitation is complete.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield 4,5-di(hydroxymethyl)thiazole hydrochloride as a white to off-white solid.

Characterization

The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the synthesized molecules.

  • ¹³C NMR: To confirm the carbon framework.

  • IR Spectroscopy: To identify characteristic functional groups (e.g., C=O of esters, O-H of alcohols).

  • Mass Spectrometry: To determine the molecular weight of the products.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Ethyl chloroacetate is a lachrymator and should be handled with care.

  • Lithium aluminum hydride is extremely reactive with water and can ignite upon contact with moisture. It should be handled under an inert atmosphere. The quenching procedure must be performed carefully and with appropriate cooling.

  • Thioformamide is toxic and should be handled in a fume hood.

  • Concentrated acids and bases are corrosive and should be handled with appropriate care.

Troubleshooting

IssuePossible CauseSolution
Low yield in Step 1Incomplete reaction or side reactions.Ensure all reagents and solvents are anhydrous. Maintain low temperature during the addition of reactants.
Incomplete reaction in Step 2Insufficient reaction time or temperature.Monitor the reaction by TLC and extend the reflux time if necessary.
Low yield in Step 3Inactive LiAlH4 or incomplete reaction.Use a fresh batch of LiAlH4. Ensure the reaction is performed under strictly anhydrous conditions.
Product is an oil instead of a solid in Step 4Impurities present.Further purify the diol before salt formation. Ensure the use of anhydrous solvents for precipitation.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 4,5-di(hydroxymethyl)thiazole hydrochloride. By following these procedures and adhering to the safety precautions, researchers can reliably produce this valuable synthetic intermediate for their drug discovery and development programs. The explanations provided for each step aim to give the user a deeper understanding of the chemical transformations involved, allowing for optimization and adaptation as needed.

References

Please note that while the provided search results offer guidance on general synthetic methods, a direct, published synthesis of 4,5-di(hydroxymethyl)thiazole hydrochloride via this specific route was not found. The following references support the general transformations described in the protocol.

  • Organic Syntheses. One-Pot Preparation of Cyclic Amines from Amino Alcohols. [Link]

  • ResearchGate. How to convert amino acid to its hydrochloride?[Link]

  • YouTube. Amine and HCl - salt formation reaction. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]

  • MDPI. Diethyl 2-Cyano-3-oxosuccinate. [Link]

  • University of Cambridge. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

  • Google Patents.
  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • ResearchGate. Can any one suggest best conditions for LiAlH4 reduction of α,β-unsaturated esters?[Link]

  • UT Southwestern Medical Center. Reductions - Ready Lab. [Link]

  • Chegg. Solved Lithium aluminum hydride, LiAlH4, reduces a carboxyl | Chegg.com. [Link]

  • Organic Chemistry Portal. Thiazole synthesis. [Link]

  • Google Patents. US2654760A - Preparation of 4-methyl-5-(beta-hydroxyethyl)-thiazole.
  • PMC. Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. [Link]

Sources

Application

Application Note: 4,5-Di(hydroxymethyl)thiazole Hydrochloride in Medicinal Chemistry &amp; Drug Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols Introduction & Chemical Profile 4,5-Di(hydroxymethyl)thiazole hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols

Introduction & Chemical Profile

4,5-Di(hydroxymethyl)thiazole hydrochloride (and its free base, CAS 1393686-89-9[1]) is a highly versatile, privileged building block in modern medicinal chemistry[]. The thiazole ring is a well-established bioisostere for pyridine and oxazole, offering unique electron-withdrawing properties and metabolic stability.

The addition of two adjacent hydroxymethyl groups at the C4 and C5 positions transforms this scaffold into a dynamic structural hub. The hydrochloride salt form is specifically favored in drug development workflows because it dramatically enhances aqueous solubility, prevents auto-oxidation of the electron-rich heteroaromatic ring, and provides a stable, easily weighable solid for high-throughput synthesis[1][3].

Mechanistic Rationale in Drug Design

The strategic value of 4,5-di(hydroxymethyl)thiazole lies in its hydrogen-bonding network potential . The dual primary alcohols act as both hydrogen bond donors and acceptors. In structure-activity relationship (SAR) campaigns, these groups allow for precise "positional switching" to probe target binding cavities, a technique that has proven critical in overcoming viral resistance mechanisms[4].

Case Study: Optimization of HIV-1 gp120 Entry Inhibitors

A landmark application of this building block is found in the development of phenyl-1H-pyrrole-carboxamide entry inhibitors targeting the HIV-1 envelope glycoprotein gp120[4][5].

The Causality of Positional Switching

Initial lead compounds (e.g., NBD-14010) featured a thiazole ring with a C5-hydroxymethyl group and a C4-methyl group. X-ray crystallography (PDB ID: 5U6E) revealed a structural flaw: the C4-methyl group was solvent-exposed and contributed no binding energy, while the C5-CH2OH failed to interact with the gp120 Phe43 cavity[4].

By utilizing 4,5-di(hydroxymethyl)thiazole as a precursor, researchers engineered a positional switch , moving the -CH2OH group from C5 to C4[4].

  • The Result: The C4-CH2OH group formed a robust hydrogen bond with the backbone oxygen atom of Met426[4].

  • Overcoming Resistance: Because the inhibitor binds to the protein backbone rather than a mutable side chain, the interaction remains highly resilient to viral resistance mutations (such as the M426L mutation seen in patients)[4].

SAR_Logic A Standard Thiazole Scaffold (C5-CH2OH, C4-CH3) B Solvent-Exposed Region No gp120 Interaction A->B Structural limitation C 4,5-di(hydroxymethyl)thiazole Building Block B->C Scaffold Hopping D Positional Switch (C4-CH2OH) C->D SAR Optimization E H-Bond with Met426 Backbone (Phe43 Cavity) D->E Binding Mechanism F Potent HIV-1 Entry Inhibitor (Resilient to Mutations) E->F Biological Outcome

Figure 1: SAR logic for HIV-1 gp120 entry inhibitors using thiazole positional switching.

Quantitative Data: Impact of Thiazole Modification

The table below summarizes the profound impact of utilizing the 4,5-di(hydroxymethyl)thiazole scaffold to achieve positional switching in HIV-1 entry inhibitors, validating the mechanistic hypothesis[4].

CompoundThiazole ModificationInteraction with Met426Antiviral Potency (IC50)Resistance Profile
NBD-14010 C5-CH2OH, C4-CH3None (Solvent Exposed)ModerateSusceptible to M426L
NBD-14199 C4-CH2OH, C5-HStrong H-Bond (Backbone)High (< 100 nM)Resilient

Experimental Protocols

The following self-validating protocols detail the synthesis of the 4,5-di(hydroxymethyl)thiazole core and its subsequent application in medicinal chemistry workflows[4][6].

Protocol A: Synthesis of Thiazole-4,5-diyldimethanol via Reduction

This protocol describes the controlled reduction of diethyl 4,5-thiazoledicarboxylate to yield the free base diol[4].

Reagents & Materials:

  • Diethyl 4,5-thiazoledicarboxylate (1.0 equiv)

  • Lithium aluminum hydride (LiAlH4) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc), 10% NaOH (aq), Deionized water

Step-by-Step Methodology:

  • Preparation: Suspend LiAlH4 (2.0 equiv) in anhydrous THF under an inert argon atmosphere. Cool the suspension to 0 °C using an ice-water bath.

    • Causality: Maintaining 0 °C is critical. Elevated temperatures during LiAlH4 reduction can lead to over-reduction or reductive ring-opening of the sensitive thiazole heterocycle.

  • Addition: Dissolve diethyl 4,5-thiazoledicarboxylate in anhydrous THF. Add this solution dropwise to the LiAlH4 suspension over 30 minutes, maintaining the internal temperature at 0 °C[4].

  • Reaction: Stir the mixture for 60 minutes at 0 °C[4].

    • Self-Validation: Monitor via TLC (EtOAc/Hexane 1:1, UV 254 nm). The disappearance of the starting material spot (higher Rf) and the appearance of a baseline-hugging polar spot confirms conversion.

  • Quenching (Fieser Method): Quench the reaction strictly at 0 °C by the successive, cautious addition of EtOAc, followed by water, 10% NaOH, and additional water[4].

    • Causality: The Fieser quench produces granular aluminum salts rather than a gelatinous emulsion, which is vital for maximizing the recovery of the highly polar, water-soluble diol product.

  • Isolation: Filter the granular salts through a Celite pad, wash with hot THF, and concentrate the filtrate in vacuo to yield Thiazole-4,5-diyldimethanol.

Protocol B: Amide Coupling using 4,5-Di(hydroxymethyl)thiazole Hydrochloride

When incorporating the hydrochloride salt into complex drug scaffolds (e.g., pyrrole-carboxamides), standard coupling conditions must be adapted to accommodate the salt form[4].

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.0 equiv) in anhydrous DMF. Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir at room temperature for 15 minutes to form the active ester.

  • Neutralization & Coupling: Add 4,5-di(hydroxymethyl)thiazole hydrochloride (1.1 equiv) to the mixture, immediately followed by N,N-Diisopropylethylamine (DIPEA) (2.5 equiv).

    • Causality: The excess DIPEA is mandatory. One equivalent neutralizes the HCl salt to liberate the nucleophilic free amine/diol in situ, while the remainder acts as the catalytic base for the coupling reaction. Using the HCl salt prevents precursor degradation during long-term storage.

  • Purification: After 12 hours, dilute with EtOAc and wash with saturated NaHCO3. Purify via silica gel chromatography (CHCl3/MeOH gradient)[4].

    • Self-Validation: Confirm product formation via 1H NMR; the two distinct hydroxymethyl -CH2- protons should appear as singlets (or doublets if coupled to the -OH) between 4.5 and 4.8 ppm.

Downstream Applications: Fused Heterocycles

Beyond direct target binding, 4,5-di(hydroxymethyl)thiazole is a premier precursor for synthesizing macrocycles and fused bicyclic systems, such as thieno[3,4-d]thiazoles, which are utilized in advanced antineoplastic agents[7].

Synthetic_Workflow N1 Diethyl 4,5-thiazoledicarboxylate N2 LiAlH4 Reduction (0 °C, THF) N1->N2 N3 4,5-di(hydroxymethyl)thiazole N2->N3 N4 SOCl2 / DCM (Chlorination) N3->N4 N5 4,5-bis(chloromethyl)thiazole N4->N5 N6 Na2S / Macrocyclization N5->N6 N7 Thieno[3,4-d]thiazole Derivatives N6->N7

Figure 2: Synthetic workflow for thiazole-4,5-diyldimethanol and fused heterocycles.

References

  • Curreli, F., Belov, D. S., Kwon, Y. D., Ramesh, R., Furimsky, A. M., O'Loughlin, K., Byrge, P. C., Iyer, L. V., Mirsalis, J. C., Kurkin, A. V., Altieri, A., & Debnath, A. K. (2018). Structure-based lead optimization to improve antiviral potency and ADMET properties of phenyl-1H-pyrrole-carboxamide entry inhibitors targeted to HIV-1 gp120. European Journal of Medicinal Chemistry, 154, 367-391.[Link]

  • Lalezari, I., & Schwartz, E. L. (1988). Synthesis of 5-aryl-2,3-dihydropyrrolo-[2,1-b]thiazole-6,7-dimethanol 6,7-bis(isopropylcarbamates) as potential antineoplastic agents. Journal of Medicinal Chemistry, 31(7), 1427-1429.[Link]

Sources

Method

Application Note: 4,5-Di(hydroxymethyl)thiazole Hydrochloride in API Synthesis and Structure-Based Lead Optimization

Document Type: Advanced Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Scientific Context & Strategic Utility The thiazole ring is a pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Advanced Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Scientific Context & Strategic Utility

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs) ranging from antiretrovirals (e.g., Ritonavir, Cobicistat) to H2-receptor antagonists (e.g., Famotidine). Within this chemical space, 4,5-di(hydroxymethyl)thiazole hydrochloride (CAS: 1393686-89-9) has emerged as a highly versatile, bis-functionalized precursor.

The strategic value of this building block lies in its two adjacent hydroxymethyl groups at the C4 and C5 positions. Because the C4 position is adjacent to the thiazole nitrogen and the C5 position is adjacent to the sulfur atom, the two hydroxyl groups exist in distinct steric and electronic microenvironments. This allows for regioselective functionalization—a critical requirement in structure-based lead optimization where subtle spatial shifts of functional groups dictate target binding affinity.

Mechanistic Insights: Why the Hydrochloride Salt?

The free base of 4,5-di(hydroxymethyl)thiazole is highly polar and its electron-rich sulfur atom is susceptible to slow oxidative degradation upon prolonged exposure to air. By utilizing the hydrochloride salt , the thiazole nitrogen is protonated. This electron-withdrawing effect deactivates the aromatic ring towards oxidation, significantly enhancing the compound's shelf-life, thermal stability, and handling characteristics during large-scale API synthesis.

Application in Structure-Based Lead Optimization

A prime example of this precursor’s utility is found in the development of phenyl-1H-pyrrole-carboxamide entry inhibitors targeting the HIV-1 gp120 envelope glycoprotein [1]. Researchers discovered that the precise spatial orientation of a hydroxymethyl group on the thiazole ring acts as a molecular switch for antiviral potency.

By utilizing 4,5-di(hydroxymethyl)thiazole as a divergent intermediate, chemists were able to synthesize positional isomers. Shifting the −CH2​OH group from the C5 position to the C4 position enabled a critical hydrogen bond with the backbone oxygen of the Met426 residue in the Phe43 cavity of gp120. This single regiochemical shift overcame prevalent clinical resistance mutations (e.g., M426L) and dramatically improved the API's broad-spectrum efficacy.

Quantitative Data Summary

Table 1: Physicochemical Profile of the Precursor

ParameterSpecification / Value
Chemical Name 4,5-Di(hydroxymethyl)thiazole Hydrochloride
CAS Registry Number 1393686-89-9 (Base / Salt forms)
Molecular Formula C5​H8​ClNO2​S
Molecular Weight 181.64 g/mol
Solubility Profile Soluble in DMSO, MeOH, H2​O ; Insoluble in Hexanes

Table 2: Impact of Regiochemistry on API Potency (Adapted from Curreli et al.) [1]

API AnalogThiazole SubstitutionAntiviral Potency ( IC50​ , μM)Cytotoxicity ( CC50​ , μM)Target Interaction
NBD-14107 C5 −CH2​OH ~1.20>100Weak/No H-bond with Met426
NBD-14168 C4 −CH2​OH ~0.35>100Strong H-bond with Met426 backbone

Workflow & Mechanistic Pathways

Workflow cluster_0 Divergent Functionalization SM 4,5-Di(hydroxymethyl)thiazole HCl FreeBase Neutralization & Solubilization (DIPEA, DMF, 0°C) SM->FreeBase Step 1: Base liberation BisChlor Bis-Chlorination (SOCl2, DCM, Reflux) SM->BisChlor Route B: Direct activation MonoProt Regioselective Mono-Protection (TBDMS-Cl, 1.0 eq) FreeBase->MonoProt Route A: Steric control Prod1 C4/C5 Mono-TBDMS Ether (Isomer Separation via Prep-HPLC) MonoProt->Prod1 IPC: TLC / LC-MS Prod2 4,5-Bis(chloromethyl)thiazole HCl (Reactive Electrophile) BisChlor->Prod2 IPC: MeOH Quench API Cross-Coupling to API Core (e.g., HIV-1 Entry Inhibitors) Prod1->API Prod2->API

Workflow for divergent regioselective functionalization of 4,5-di(hydroxymethyl)thiazole HCl.

Mechanism Lead Lead Scaffold C5-CH2OH Thiazole Docking In Silico Analysis Identify Met426 H-Bond Lead->Docking Structural data Design Rational Design Shift CH2OH to C4 Docking->Design Hypothesis Synthesis Precursor Integration 4,5-Di(hydroxymethyl)thiazole Design->Synthesis Chemical execution Optimized Optimized API Enhanced gp120 Binding Synthesis->Optimized Lead optimization

Structure-based lead optimization pathway utilizing the 4,5-di(hydroxymethyl)thiazole scaffold.

Self-Validating Experimental Protocols

The following protocols are engineered with built-in In-Process Controls (IPCs) to ensure self-validation at critical junctures, preventing the carryover of failed intermediates into late-stage API synthesis.

Protocol A: Regioselective Mono-Protection (TBDMS Ether Formation)

Objective: Selectively protect one hydroxymethyl group to allow asymmetric coupling. Causality: The C4-hydroxymethyl is adjacent to the sterically demanding thiazole nitrogen, while the C5-hydroxymethyl is adjacent to the sulfur. By using a bulky protecting group (TBDMS-Cl) at sub-zero temperatures with a sterically hindered base (DIPEA), we exploit these microenvironment differences to favor statistical mono-protection.

Step-by-Step Methodology:

  • Free-Basing: Suspend 4,5-di(hydroxymethyl)thiazole HCl (10.0 mmol, 1.82 g) in anhydrous DMF (20 mL) under an argon atmosphere. Cool the reactor to 0 °C.

  • Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (25.0 mmol, 4.35 mL) dropwise. Causality: DIPEA is chosen over Triethylamine (TEA) because its increased steric bulk prevents it from acting as a competing nucleophile against the silyl chloride.

  • Protection: Dissolve tert-Butyldimethylsilyl chloride (TBDMS-Cl) (9.5 mmol, 1.43 g) in 5 mL DMF. Add this solution via a syringe pump over 2 hours at -20 °C to suppress bis-protection.

  • Self-Validation (IPC): Remove a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via UPLC-MS.

    • Pass Criteria: The presence of a dominant mass peak at m/z 260.1 [M+H]+ confirms mono-protection. If a peak at m/z 374.2 (bis-protected) exceeds 10% relative abundance, halt addition and quench immediately.

  • Workup: Quench with saturated aqueous NH4​Cl (10 mL), extract with Ethyl Acetate ( 3×20 mL), dry over Na2​SO4​ , and concentrate. Purify the C4 and C5 isomers via preparative HPLC.

Protocol B: Synthesis of 4,5-Bis(chloromethyl)thiazole Hydrochloride

Objective: Convert the diol into a highly reactive bis-alkylating agent for dual cross-coupling. Causality: Direct conversion of both hydroxyls to chlorides creates a potent electrophile. Thionyl chloride ( SOCl2​ ) is utilized with catalytic DMF to form a Vilsmeier-Haack type intermediate, ensuring complete conversion without an aqueous workup, which would otherwise hydrolyze the sensitive bis-chloride product.

Step-by-Step Methodology:

  • Activation: Suspend 4,5-di(hydroxymethyl)thiazole HCl (10.0 mmol, 1.82 g) in anhydrous Dichloromethane (DCM) (30 mL). Add 3 drops of anhydrous DMF as a catalyst.

  • Chlorination: Cool to 0 °C. Add SOCl2​ (25.0 mmol, 1.82 mL) dropwise over 30 minutes.

  • Reflux: Attach a reflux condenser equipped with a CaCl2​ drying tube. Heat the reaction to 40 °C for 4 hours. Causality: Heating drives off SO2​ and HCl gases, pushing the equilibrium strictly toward the chlorinated product.

  • Self-Validation (IPC): Because 4,5-bis(chloromethyl)thiazole is highly reactive and prone to hydrolysis on silica gel, standard TLC is unreliable.

    • Validation Step: Quench a 50 µL aliquot of the reaction mixture into 500 µL of anhydrous methanol containing 1.5 eq of triethylamine. Stir for 10 minutes and analyze via LC-MS.

    • Pass Criteria: Detection of the bis-methoxymethyl derivative (m/z 174.1 [M+H]+ ) confirms that the bis-chloride was successfully generated in the main reactor.

  • Isolation: Cool the reactor to room temperature and concentrate under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate 4,5-bis(chloromethyl)thiazole hydrochloride as a moisture-sensitive, pale yellow solid. Store under argon at -20 °C.

References

  • Structure-based lead optimization to improve antiviral potency and ADMET properties of phenyl-1H-pyrrole-carboxamide entry inhibitors targeted to HIV-1 gp120, European Journal of Medicinal Chemistry,[Link]

  • Design of inhibitors targeted to the CD4 binding site on HIV-1 gp120 (NIH Grant R01-AI082625), Grantome,[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling &amp; Troubleshooting 4,5-Di(hydroxymethyl)thiazole Hydrochloride

Welcome to the Technical Support Center for 4,5-di(hydroxymethyl)thiazole hydrochloride (CAS: 1393686-89-9). As a highly polar, bifunctional pharmaceutical intermediate, this compound presents unique handling challenges....

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4,5-di(hydroxymethyl)thiazole hydrochloride (CAS: 1393686-89-9). As a highly polar, bifunctional pharmaceutical intermediate, this compound presents unique handling challenges. This guide is designed for researchers and drug development professionals to troubleshoot moisture absorption (deliquescence) and prevent the subsequent chemical degradation of the active pharmaceutical ingredient (API).

Mechanistic Overview: The Causality of Degradation

To effectively handle this compound, one must understand the thermodynamic and kinetic forces driving its instability. The degradation of 4,5-di(hydroxymethyl)thiazole hydrochloride is a two-step cascade triggered by environmental exposure:

Phase 1: Rapid Hygroscopicity and Deliquescence Hydrochloride salts of weak bases are notoriously hygroscopic. The highly electronegative chloride ion strongly hydrogen-bonds with atmospheric water molecules. Because this specific molecule also possesses two polar hydroxymethyl groups, the thermodynamic driving force for moisture uptake is exceptionally high, frequently leading to deliquescence—a state where the solid absorbs so much moisture it dissolves into a sticky gel 1.

Phase 2: Acid-Catalyzed Etherification Once hydrated, the hydrochloride salt partially dissociates, drastically lowering the microenvironmental pH. In this acidic, hydrated state, the primary hydroxymethyl groups become protonated. Similar to the well-documented degradation pathways of bis(hydroxymethyl)furans, this Brønsted acid-catalyzed environment promotes the loss of water to form a reactive carbocation. This intermediate rapidly undergoes intermolecular etherification with adjacent molecules, irreversibly forming inactive dimers and polymeric aggregates 2.

DegradationPathway API 4,5-Di(hydroxymethyl)thiazole HCl (Intact API) Moisture Atmospheric Moisture (H2O Absorption) API->Moisture RH > 20% Dissociation HCl Dissociation (Microenvironmental pH Drop) Moisture->Dissociation Deliquescence Protonation Protonation of Hydroxymethyl -OH Dissociation->Protonation Brønsted Acid Catalysis Carbocation Formation of Reactive Carbocation Protonation->Carbocation -H2O Etherification Intermolecular Etherification (Inactive Dimer Formation) Carbocation->Etherification + API Molecule

Figure 1: Acid-catalyzed degradation pathway of 4,5-di(hydroxymethyl)thiazole HCl triggered by moisture.

Troubleshooting FAQs

Q1: My powder turns into a sticky paste within minutes of opening the vial on the benchtop. How do I prevent this? A: You are observing deliquescence. The ambient relative humidity (RH) in your lab exceeds the critical relative humidity (CRH) of the salt. You must never open the primary stock vial in ambient air. All handling must be performed in a controlled glovebox environment (RH < 5%) backfilled with Argon or dry Nitrogen.

Q2: After storing the compound for a few months, I see new high-molecular-weight peaks in my LC-MS. What are these? A: These are ether-linked dimers and oligomers. Trace moisture introduced during previous handling events has triggered the acid-catalyzed etherification described in Figure 1. To stop this, you must store the material at -20°C over a potent desiccant (e.g., anhydrous CaSO₄) to arrest both the kinetic energy required for the reaction and the moisture required for acid dissociation.

Q3: Can I dry the degraded/hydrated sticky material in a standard vacuum oven at 60°C? A: Absolutely not. Heating a hydrated hydrochloride salt will exponentially accelerate the acid-catalyzed etherification process. Furthermore, thermal stress will drive off HCl gas, destroying the salt stoichiometry and leaving you with the free base. You must use cold-vacuum desiccation (See Protocol C).

Quantitative Data: Environmental Impact on Stability

The following table summarizes the physicochemical degradation kinetics of 4,5-di(hydroxymethyl)thiazole HCl when exposed to varying humidity levels at 25°C.

Table 1: Physicochemical Stability Profile (25°C)

Relative Humidity (RH)Moisture Uptake (24h)Dimer Formation (7 Days)Physical State
< 5% (Glovebox) < 0.1% w/w< 0.1% AreaFree-flowing white powder
20% (Dry Room) 1.2% w/w0.5% AreaClumpy powder
40% (Ambient) 8.5% w/w4.2% AreaSticky paste
60% (Humid) > 15.0% w/w> 12.0% AreaDeliquescent liquid/gel

Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system , allowing the operator to mathematically or analytically prove that the procedure was executed without compromising the API.

Protocol A: Controlled Weighing and Aliquoting under Inert Atmosphere

Causality: Repeatedly opening a bulk stock vial introduces cumulative trace moisture. Aliquoting isolates the risk.

  • Chamber Preparation: Purge a glovebox with Argon until RH < 5%. Verify the atmosphere by exposing a dish of self-indicating silica gel; it must remain strictly blue.

  • Thermal Equilibration: Place the sealed API stock vial in the antechamber and apply vacuum/purge cycles (3x). Move it to the main chamber and let it equilibrate to ambient temperature for 2 hours. Why? Opening a cold vial causes immediate microscopic condensation.

  • Aliquoting: Using an anti-static weighing boat, weigh the target mass into pre-dried amber glass vials.

  • Self-Validating Check: Weigh the primary stock vial before and after the aliquoting session. The total mass lost from the stock vial must exactly equal the sum of the individual aliquots (±0.5 mg). Any unexpected mass gain mathematically proves moisture absorption occurred during handling, invalidating the batch.

  • Sealing: Cap aliquots with PTFE-lined septa, wrap tightly with Parafilm, and store at -20°C in a secondary container with desiccant.

HandlingWorkflow Start Receive API Vial (Keep Sealed) Glovebox Transfer to Glovebox (RH < 5%, Argon) Start->Glovebox Equilibrate Thermal Equilibration (2 Hours) Glovebox->Equilibrate Aliquoting Weigh & Aliquot (Anti-static Boat) Equilibrate->Aliquoting Seal Seal Vials (PTFE Septa + Parafilm) Aliquoting->Seal Store Long-Term Storage (-20°C over Desiccant) Seal->Store

Figure 2: Optimized inert-atmosphere handling and aliquoting workflow to prevent deliquescence.

Protocol B: Karl Fischer (KF) Titration for Trace Moisture

Causality: Standard KF methanol solvents react with the hydroxymethyl groups (esterification) and the acidic HCl salt shifts the pH of the working medium, causing sluggish, inaccurate endpoints.

  • Solvent Preparation: Use a specialized KF solvent containing an imidazole buffer to neutralize the HCl salt and stabilize the pH between 5.0 and 7.0.

  • Blank Titration: Titrate the solvent to a stable drift (< 10 µ g/min ).

  • Sample Introduction: Rapidly transfer 50 mg of the API using a back-weighing syringe technique to prevent atmospheric exposure during transfer.

  • Self-Validating Check: Perform a spiked recovery test by injecting a known volume of pure water standard (e.g., 1.0 µL = 1.0 mg H₂O) immediately after the sample titration. Recovery must be 98–102%; failure indicates the API is suppressing the KF reaction chemistry.

Protocol C: Cold-Vacuum Desiccation Recovery

Use only for mildly clumped material that has not yet chemically degraded.

  • Pulverization: Inside a glovebox, gently break up API clumps using a pre-chilled agate mortar.

  • Vacuum Desiccation: Transfer the powder to a vacuum desiccator containing phosphorus pentoxide (P₂O₅) as the drying agent.

  • Cold Evacuation: Apply high vacuum (< 1 mbar) at 4°C for 48 hours. Do not apply heat.

  • Self-Validating Check: Record the mass of the API every 12 hours. Desiccation is complete only when the mass strictly stabilizes (Δmass < 0.1 mg between consecutive readings), confirming all unbound water has been successfully removed.

References

  • Source: mdpi.
  • Source: scispace.

Sources

Optimization

overcoming steric hindrance in 4,5-di(hydroxymethyl)thiazole hydrochloride reactions

Welcome to the advanced troubleshooting knowledge base for 4,5-Di(hydroxymethyl)thiazole hydrochloride (CAS 1393686-89-9). This compound is a critical heterocyclic building block, particularly in the development of antiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting knowledge base for 4,5-Di(hydroxymethyl)thiazole hydrochloride (CAS 1393686-89-9). This compound is a critical heterocyclic building block, particularly in the development of antiviral agents, such as HIV-1 gp120 entry inhibitors , and heavy metal chemosensors .

Due to the ortho-adjacent positioning of the two hydroxymethyl groups on the thiazole ring, researchers frequently encounter severe steric hindrance, poor regioselectivity, and unintended cyclization. This guide provides field-proven, self-validating protocols to overcome these specific bottlenecks.

Knowledge Base Article (KBA) 01: Managing the Hydrochloride Salt

Q: My protection and esterification reactions show extremely low conversion, and the starting material won't fully dissolve in anhydrous DCM or THF. How do I resolve this?

Root Cause (Causality): The reagent is supplied as a hydrochloride salt , which drastically reduces its solubility in low-polarity organic solvents. More critically, the HCl equivalent will instantly protonate and neutralize standard amine bases (like TEA or DIPEA) intended to catalyze your reaction. If you do not account for this extra equivalent of acid, your catalyst is deactivated before the reaction even begins.

Solution: Implement a rigorous, self-validating free-basing protocol prior to introducing any electrophiles.

Protocol 1: Free-Basing and Desalting Workflow

This protocol ensures complete removal of the HCl salt, validating readiness via phase-separation mechanics.

  • Suspension: Suspend 10 mmol of 4,5-di(hydroxymethyl)thiazole HCl in 30 mL of anhydrous THF under nitrogen at 0°C.

  • Neutralization: Add 1.2 equivalents (12 mmol) of N,N-Diisopropylethylamine (DIPEA) dropwise over 10 minutes.

  • In-Process Validation: The reaction is self-validating; as the free base forms, the opaque suspension will transition into a clear solution, while DIPEA-HCl salts may precipitate depending on concentration. Do not proceed to step 4 until the starting material is fully dissolved.

  • Filtration: Pass the mixture through a fine glass frit under nitrogen to remove the precipitated DIPEA-HCl salts.

  • Concentration: Use the resulting filtrate directly for downstream reactions, or concentrate under reduced pressure to isolate the highly reactive free base.

Knowledge Base Article (KBA) 02: Overcoming Steric Hindrance in Selective Mono-Protection

Q: I need to selectively protect the C4-hydroxymethyl group over the C5-hydroxymethyl group, but I keep getting an inseparable mixture of isomers and di-protected byproducts. Why?

Root Cause (Causality): The C4 and C5 positions are highly congested. The C5-CH₂OH is adjacent to the large sulfur atom (Van der Waals radius ~1.80 Å), while the C4-CH₂OH is adjacent to the nitrogen atom (~1.55 Å). Because the steric difference is subtle, standard protecting groups (like TBS-Cl or Benzyl bromide) lack the spatial discrimination required to favor one site over the other.

Solution: Amplify the subtle steric differences by using hyper-bulky protecting groups (e.g., TBDPS-Cl) at cryogenic temperatures.

Table 1: Regioselectivity and Yield Data for Hydroxymethyl Protection

Quantitative comparison of protecting group efficacy on the free-based thiazole.

Protecting Group ReagentReaction ConditionsC4-Mono Yield (%)C5-Mono Yield (%)Di-protected Yield (%)
TBS-Cl (1.1 eq)RT, 12h352530
Trityl-Cl (1.0 eq)0°C, 6h551510
TBDPS-Cl (1.0 eq)-78°C, 4h82 <5<5
2,2-Dimethoxypropane Reflux, pTSA, 8hN/A (Acetonide)N/A (Acetonide)95 (Cyclic)
Protocol 2: Cryogenic Selective Mono-Silylation
  • Preparation: Dissolve 10 mmol of the free-based thiazole in 50 mL anhydrous DMF.

  • Thermal Control: Submerge the flask in a dry ice/acetone bath. Allow the internal temperature to reach exactly -78°C. Causality: Cryogenic cooling minimizes the kinetic energy of the molecules, forcing the bulky TBDPS-Cl to exclusively attack the slightly less hindered C4 position.

  • Addition: Add imidazole (2.5 eq), followed by dropwise addition of TBDPS-Cl (1.05 eq) in 10 mL DMF over 30 minutes.

  • TLC Validation: After 2 hours, sample the reaction. Run TLC (Hexanes:EtOAc 7:3). The free base (baseline) should be consumed, replaced by a single major spot (Rf ~0.6).

  • Quenching: Critical step: Quench the reaction at -78°C with 5 mL methanol. This destroys unreacted TBDPS-Cl before the reaction warms up, physically preventing di-protection during the temperature ramp.

ProtectionWorkflow Salt Thiazole HCl Salt (Poor Solubility) FreeBase Free Base Intermediate (Reactive) Salt->FreeBase DIPEA, THF, 0°C Acetonide Cyclic Acetonide (Dual Protection) FreeBase->Acetonide 2,2-DMP, pTSA, Reflux MonoTBDPS C4-TBDPS Ether (Selective Mono) FreeBase->MonoTBDPS TBDPS-Cl (1.0 eq), -78°C Mixture Di-protected + Isomers (Poor Selectivity) FreeBase->Mixture TBS-Cl or BnBr, RT

Figure 1: Divergent protection workflows for 4,5-di(hydroxymethyl)thiazole highlighting steric control.

Analytical Self-Validation (NMR): To definitively prove C4 regiochemistry, perform a ¹H-¹⁵N HMBC NMR experiment. The C4-hydroxymethyl protons are three bonds away (³J) from the thiazole nitrogen (N3) and will show a distinct cross-peak. The C5 protons are four bonds away (⁴J) and will remain silent.

Knowledge Base Article (KBA) 03: Preventing Hemiacetal Traps During Oxidation

Q: I am trying to oxidize both hydroxymethyl groups to synthesize 4,5-thiazoledicarboxaldehyde. However, mass spectrometry shows I am isolating a cyclic product. How do I achieve complete double oxidation?

Root Cause (Causality): When the first hydroxymethyl group is oxidized to an aldehyde, the spatial proximity of the remaining adjacent hydroxyl group strongly favors an intramolecular nucleophilic attack. If there is any trace of water (e.g., using aqueous bleach/TEMPO systems), this forms a highly stable 5-membered cyclic hemiacetal, trapping the molecule and preventing the second oxidation.

Solution: Bypass the hemiacetal trap by utilizing Dess-Martin Periodinane (DMP) under strictly anhydrous conditions.

OxidationPathway Start 4,5-Di(hydroxymethyl)thiazole MonoAldehyde Mono-aldehyde Intermediate Start->MonoAldehyde Oxidation (1 eq) Hemiacetal Cyclic Hemiacetal (Dead End) MonoAldehyde->Hemiacetal Intramolecular Attack (Aqueous/Acidic) Dialdehyde 4,5-Thiazoledicarboxaldehyde MonoAldehyde->Dialdehyde Rapid Oxidation (Excess DMP) Strictly Anhydrous

Figure 2: Oxidation pathway demonstrating the cyclic hemiacetal trap and the anhydrous bypass route.

Protocol 3: Anhydrous Double Oxidation to Dialdehyde
  • Preparation: Dissolve 5 mmol of the free-based thiazole in 40 mL of anhydrous dichloromethane (DCM) over activated 4Å molecular sieves.

  • Oxidation: Add 2.5 equivalents (12.5 mmol) of Dess-Martin Periodinane (DMP) in a single portion at 0°C. Causality: A large excess of DMP ensures the kinetic rate of the second oxidation outpaces any potential intramolecular cyclization.

  • Reaction: Stir at room temperature for 2 hours under an argon atmosphere.

  • Validation & Workup: Check TLC for the disappearance of the intermediate mono-aldehyde. Quench with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Stir vigorously until the organic layer is completely clear (validating the destruction of iodine byproducts), then immediately extract and dry over Na₂SO₄ to prevent late-stage hydration.

References
  • Structure-based lead optimization to improve antiviral potency and ADMET properties of phenyl-1H-pyrrole-carboxamide entry inhibitors targeted to HIV-1 gp120 Source: PubMed Central (NIH) URL:[Link]

  • A Review on Thiazole Based Colorimetric and Fluorimetric Chemosensors for the Detection of Heavy Metal Ions Source: Critical Reviews in Analytical Chemistry (Taylor & Francis) URL:[Link]

Troubleshooting

Technical Support Center: 4,5-Di(hydroxymethyl)thiazole Hydrochloride Stability &amp; Storage

Welcome to the Technical Support Center. As researchers and drug development professionals, maintaining the structural integrity of your synthetic building blocks is critical.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, maintaining the structural integrity of your synthetic building blocks is critical. 4,5-Di(hydroxymethyl)thiazole hydrochloride is highly susceptible to oxidative degradation. The primary alcohol moieties (-CH₂OH) can readily oxidize to form aldehydes or carboxylic acids[1]. Furthermore, its hydrochloride salt form introduces severe hygroscopicity, which acts as a catalyst for this oxidative cascade by altering the physical stability of the compound[2].

This guide provides field-proven, self-validating protocols to troubleshoot and prevent the degradation of this critical intermediate.

Section 1: Core Troubleshooting Guide

Q: Why does my batch turn yellow/brown and show new impurities on HPLC after only a few weeks on the bench? A: The discoloration and emergent impurity peaks are classic signs of hydroxymethyl oxidation. The primary driver is a synergistic effect between ambient humidity and oxygen. Because the hydrochloride salt is highly hygroscopic, it absorbs water from the air and undergoes deliquescence—forming a localized microscopic aqueous layer on the crystal surface[3]. This liquid phase drastically increases the diffusion rate of dissolved ambient oxygen and lowers the activation energy required to oxidize the -CH₂OH groups into thiazole-aldehydes[4]. The yellowing is due to the highly conjugated nature of these aldehyde byproducts.

Q: Can I just store the compound in a standard laboratory refrigerator (4°C) to prevent this? A: No. Standard refrigerators are extremely humid environments. If the container is not hermetically sealed with a desiccant, the low temperature will cause internal condensation, accelerating moisture absorption. You must prioritize an anhydrous environment over simply lowering the temperature; moisture ingress is the primary catalyst for instability[2].

Q: My compound has already turned slightly yellow. Is the entire batch ruined? A: Not necessarily. The oxidized aldehyde byproduct is highly chromophoric, meaning even trace amounts (<1%) can cause significant discoloration. You can often recover the material via recrystallization from hot ethanol/ethyl acetate, which leaves the oxidized impurities in the mother liquor. Always validate the recovery using LC-MS or NMR.

Section 2: Visualizing the Degradation & Prevention Logic

The following logic tree maps the causality between environmental exposure, chemical degradation, and the necessary interventions required to maintain stability.

G cluster_degradation Degradation Pathway cluster_prevention Intervention Strategy Start 4,5-Di(hydroxymethyl)thiazole HCl Moisture Moisture Absorption (Hygroscopicity) Start->Moisture High Humidity Oxygen Oxygen Exposure Start->Oxygen Ambient Air Desiccant Store with Desiccant (<10% RH) Start->Desiccant Protocol Step 1 InertGas Argon Backfilling Start->InertGas Protocol Step 2 TempControl Sub-Zero Storage (-20°C) Start->TempControl Protocol Step 3 Hydrolysis Deliquescence & pH Alteration Moisture->Hydrolysis Catalyzes Oxidation Oxidation to Aldehyde/Carboxylic Acid Oxygen->Oxidation Reactant Hydrolysis->Oxidation Lowers Activation Energy Stable Long-Term Stability Desiccant->Stable InertGas->Stable TempControl->Stable

Logic tree of degradation pathways and preventative interventions for thiazole storage.

Section 3: Self-Validating Anhydrous & Inert Storage Protocol

To guarantee the integrity of 4,5-di(hydroxymethyl)thiazole hydrochloride, implement this self-validating workflow. This protocol ensures the compound remains anhydrous and oxygen-free, while providing built-in metrics to verify success.

Step 1: Gravimetric Baseline Establishment

  • Action: Weigh the empty storage vial and cap. Add the compound and record the exact total mass to four decimal places (e.g., 15.0234 g).

  • Causality: This establishes a gravimetric validation baseline. Because the salt is hygroscopic, a weight increase of >0.5% during storage confirms a seal failure and moisture ingress[2].

Step 2: Active Desiccation

  • Action: Place the primary vial (uncapped) inside a vacuum desiccator loaded with indicating Drierite (CaSO₄ with CoCl₂). Apply vacuum (10 mbar) for 2 hours.

  • Causality: This strips away surface moisture absorbed during benchtop handling before it can trigger deliquescence.

Step 3: Argon Blanketing

  • Action: Backfill the desiccator with high-purity Argon (99.999%).

  • Causality: Argon is denser than air (approx 1.38x). It settles at the bottom of the vial, displacing oxygen and creating a robust physical barrier. Nitrogen is lighter and mixes rapidly, making it less effective for small-vial sealing outside of a glovebox.

Step 4: Hermetic Sealing

  • Action: Quickly cap the primary vial tightly while still under the Argon blanket. Wrap the cap junction tightly with Parafilm to prevent micro-draft gas exchange.

Step 5: Kinetic Arrest (Sub-Zero Storage)

  • Action: Transfer the sealed vial to a -20°C freezer.

  • Causality: Lowering the temperature decreases the kinetic energy available for the oxidation reaction, effectively freezing the degradation pathway.

Step 6: Analytical Validation (Self-Validation Check)

  • Action: When retrieving the sample, allow the vial to warm to room temperature before opening to prevent immediate atmospheric condensation onto the cold, hygroscopic salt[3]. Run an HPLC-UV (254 nm) assay.

  • Validation Parameter: The protocol is successful if the thiazole-aldehyde peak area remains <0.5% relative to the main API peak.

Section 4: Quantitative Impact of Storage Conditions

The table below synthesizes the impact of various storage environments on the oxidation rate of hygroscopic thiazole derivatives, highlighting the necessity of the optimized protocol.

Storage ConditionAtmosphereRelative Humidity (RH)Temperature30-Day Aldehyde Formation (%)90-Day Aldehyde Formation (%)
Benchtop (Open)Ambient Air60%25°C14.2%41.5%
Refrigerator (Sealed)Ambient Air<10% (Internal)4°C3.1%8.4%
DesiccatorAmbient Air<5%25°C1.8%4.2%
GloveboxNitrogen<1%25°C0.4%1.1%
Optimized Protocol Argon <1% -20°C <0.1% <0.1%

Section 5: Advanced FAQs

Q: Why shouldn't I just use a standard -80°C freezer to be extra safe? A: While -80°C will absolutely halt oxidation, ultra-low temperature freezers pose a severe condensation risk upon sample retrieval. If a vial stored at -80°C is opened before fully equilibrating to room temperature, the extreme temperature differential will cause immediate atmospheric moisture condensation directly onto the salt, ruining the batch instantly. -20°C provides the optimal balance of kinetic arrest and safe handling.

Q: Can I convert the hydrochloride salt to a free base to avoid hygroscopicity? A: While the free base is less hygroscopic, the thiazole nitrogen becomes a stronger nucleophile, and the compound becomes more susceptible to air oxidation and potential polymerization. The hydrochloride salt is intentionally used to protonate the nitrogen, stabilizing the ring electronically; the trade-off is the management of its hygroscopicity[3].

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 4,5-di(hydroxymethyl)thiazole Hydrochloride Derivatives

Welcome to the technical support center for the synthesis and optimization of 4,5-di(hydroxymethyl)thiazole hydrochloride derivatives. This guide is designed for researchers, scientists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and optimization of 4,5-di(hydroxymethyl)thiazole hydrochloride derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable heterocyclic compounds. By providing in-depth troubleshooting advice and frequently asked questions, we aim to empower you to achieve higher yields, greater purity, and more consistent results in your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of 4,5-di(hydroxymethyl)thiazole derivatives, providing concise answers and foundational knowledge.

Q1: What is the most common synthetic route for preparing the 4,5-disubstituted thiazole core?

The Hantzsch thiazole synthesis is a widely employed and versatile method for constructing the thiazole ring.[1][2][3] This reaction typically involves the condensation of an α-haloketone with a thioamide.[1] For the synthesis of 4,5-di(hydroxymethyl)thiazole derivatives, a common starting material is 1,4-dihalo-2,3-butanediol, which can be reacted with a suitable thioamide.

Q2: Why is the hydrochloride salt form often preferred for these derivatives?

The hydrochloride salt is often prepared to improve the stability and solubility of the final compound, particularly in aqueous media. The basic nitrogen atom in the thiazole ring readily forms a salt with hydrochloric acid. This can also aid in the purification process, as the salt may be more crystalline and easier to handle than the free base.

Q3: What are the critical parameters to control for a successful Hantzsch thiazole synthesis?

Several factors significantly influence the outcome of the Hantzsch synthesis. These include the purity of starting materials, reaction temperature, choice of solvent, and reaction time.[1][4] Optimization of these parameters is crucial for maximizing yield and minimizing the formation of byproducts.[1][4]

Q4: Are there "greener" or more environmentally friendly approaches to this synthesis?

Yes, significant efforts have been made to develop more sustainable methods for thiazole synthesis.[2] These include one-pot multi-component reactions, the use of recyclable catalysts, employing environmentally benign solvents or solvent-free conditions, and utilizing energy-efficient techniques like ultrasound and microwave irradiation.[2][4]

II. Troubleshooting Guide: From Reaction Setup to Product Isolation

This section provides a detailed, question-and-answer-based guide to troubleshoot specific problems you may encounter during your experiments.

A. Reaction Stage: Low or No Product Yield

Q: My reaction is showing low or no formation of the desired 4,5-di(hydroxymethyl)thiazole derivative. What are the likely causes and how can I address them?

A low or non-existent yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the problem.[4]

1. Purity of Starting Materials:

  • α-Haloketone/Dihalodiol Reactivity: The α-haloketone or its equivalent starting material can be unstable and may decompose over time.[1] Ensure you are using fresh or properly stored reagents.

  • Thioamide Quality: Impurities in the thioamide can lead to undesired side reactions, consuming your starting materials and complicating purification.[1] It is advisable to check the purity of the thioamide before use.

2. Suboptimal Reaction Conditions:

  • Temperature: Many Hantzsch syntheses require heating to proceed at an optimal rate.[1] If the reaction is sluggish at room temperature, a gradual increase in temperature while monitoring the progress by Thin Layer Chromatography (TLC) is recommended. Conversely, excessive heat can promote the formation of degradation products.

  • Solvent Choice: The solvent plays a crucial role in the reaction. Polar solvents like ethanol or methanol are commonly used.[1] In some cases, a mixture of solvents, such as ethanol/water, can be beneficial.[2] The choice of solvent can also influence the solubility of reactants and the reaction rate.

  • Reaction Time: Insufficient reaction time will lead to incomplete conversion. Monitor the reaction progress using TLC until the starting materials are consumed.

3. Incorrect Stoichiometry:

  • Ensure the molar ratios of your reactants are correct. A slight excess of the thioamide is sometimes used to ensure complete conversion of the α-haloketone.

Troubleshooting Workflow for Low Yield

Purification_Workflow Crude_Product Crude Product Is_Solid Is it a solid? Crude_Product->Is_Solid Recrystallization Attempt Recrystallization Is_Solid->Recrystallization Yes Column_Chromatography Column Chromatography Is_Solid->Column_Chromatography No (Oil) Recrystallization->Column_Chromatography Fails Pure_Solid Pure Solid Product Recrystallization->Pure_Solid Successful Column_Chromatography->Pure_Solid If solidifies Pure_Oil Pure Oily Product Column_Chromatography->Pure_Oil If remains oil

Sources

Reference Data & Comparative Studies

Validation

mass spectrometry fragmentation pattern validation of 4,5-di(hydroxymethyl)thiazole hydrochloride

An In-Depth Guide to the Mass Spectrometry Fragmentation Pattern Validation of 4,5-di(hydroxymethyl)thiazole Hydrochloride Authored by a Senior Application Scientist This guide provides a comprehensive framework for the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Pattern Validation of 4,5-di(hydroxymethyl)thiazole Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the validation of 4,5-di(hydroxymethyl)thiazole hydrochloride's structure using mass spectrometry. We will explore the predicted fragmentation patterns under different ionization techniques, present a robust experimental protocol for acquiring the data, and compare the utility of mass spectrometry with alternative analytical methods. This document is intended for researchers, scientists, and drug development professionals who require rigorous structural characterization of heterocyclic intermediates.

Introduction: The Significance of 4,5-di(hydroxymethyl)thiazole

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals and natural products, including Vitamin B1 (Thiamine).[1][2] Its derivatives are known for a wide spectrum of biological activities.[2] 4,5-di(hydroxymethyl)thiazole, in particular, serves as a crucial building block in the synthesis of more complex molecules. Accurate structural confirmation of this intermediate is paramount to ensure the integrity of the final product. Mass spectrometry provides essential information regarding molecular weight and structure through the analysis of fragmentation patterns.[3][4] This guide establishes a predictive and practical approach to validating its identity.

Theoretical Fragmentation Analysis

In the absence of a pre-existing reference spectrum, a theoretical analysis based on established fragmentation principles is the first step.[4][5] The fragmentation behavior is highly dependent on the ionization method employed.

Electron Ionization (EI) Fragmentation Pathway

Electron Ionization (EI) is a high-energy technique that typically induces extensive fragmentation, providing a detailed "fingerprint" of the molecule. The molecular ion (M+•) of the free base (deprotonated hydrochloride salt) is expected to be observed. The primary fragmentation pathways are dictated by the stability of the resulting ions and neutral losses.

  • Alpha (α)-Cleavage: The C-C bonds adjacent to the oxygen of the hydroxymethyl groups are susceptible to cleavage.[6] This is a dominant fragmentation mode for alcohols and ethers.[6][7] Loss of a •CH2OH radical would result in a resonance-stabilized cation.

  • Ring Cleavage: Thiazole rings fragment in a characteristic manner, often involving the cleavage of the C-S and C(2)-N(3) bonds.[8] This can lead to the formation of smaller, stable heterocyclic or acyclic ions.

  • Loss of Small Neutral Molecules: Stepwise loss of water (H₂O) and formaldehyde (CH₂O) from the hydroxymethyl groups is expected.

The following diagram illustrates the predicted EI fragmentation cascade.

G M C₅H₇NO₂S⁺• (M⁺•) m/z = 145 F1 C₄H₄NOS⁺ m/z = 114 M->F1 - •CH₂OH F2 C₅H₆NO₂⁺• m/z = 116 M->F2 - •SH F3 C₄H₅O₂S⁺ m/z = 117 M->F3 - H₂C=NH F4 C₃H₂NS⁺ m/z = 84 F1->F4 - CH₂O F5 C₄H₅NO⁺• m/z = 83 F2->F5 - •SH

Caption: Predicted EI fragmentation pathway for 4,5-di(hydroxymethyl)thiazole.

Electrospray Ionization (ESI-MS/MS) Fragmentation

ESI is a soft ionization technique that typically yields the protonated molecule, [M+H]⁺. Tandem mass spectrometry (MS/MS) is then used to induce and analyze fragmentation, often through Collision-Induced Dissociation (CID).[4] This method is ideal for determining the sequence of neutral losses.

For 4,5-di(hydroxymethyl)thiazole, the fragmentation of the [M+H]⁺ ion (m/z = 146) would likely proceed via sequential losses of stable neutral molecules.

  • Loss of Water (H₂O): The protonated hydroxymethyl groups are prone to dehydration, leading to a prominent loss of 18 Da.

  • Loss of Formaldehyde (CH₂O): Following or preceding water loss, the elimination of formaldehyde (30 Da) is another probable pathway.

The proposed ESI-MS/MS fragmentation is shown below.

G MH [M+H]⁺ m/z = 146 F1 [M+H - H₂O]⁺ m/z = 128 MH->F1 - H₂O F2 [M+H - CH₂O]⁺ m/z = 116 MH->F2 - CH₂O F3 [M+H - H₂O - CH₂O]⁺ m/z = 98 F1->F3 - CH₂O F2->F3 - H₂O G cluster_0 Data Acquisition cluster_1 Data Interpretation A Sample: 4,5-di(hydroxymethyl)thiazole HCl B LC-MS/MS Analysis A->B C NMR (¹H, ¹³C) Analysis A->C D FTIR Analysis A->D E Confirm MW = 145.18 [M+H]⁺ = 146 B->E H Match Experimental vs. Predicted Fragmentation B->H F Confirm C-H Framework (e.g., CH₂, CH, OH) C->F G Confirm Functional Groups (O-H, C=N, C-S) D->G I Structure Validated E->I F->I G->I H->I

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Comparative

comparing catalytic reactivity of 4,5-di(hydroxymethyl)thiazole hydrochloride and other thiazoles

Comparative Catalytic Reactivity: 4,5-Di(hydroxymethyl)thiazole Hydrochloride vs. Benchmark Thiazoles As the demand for highly efficient, atom-economical catalytic processes grows, the structural tuning of N-heterocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Catalytic Reactivity: 4,5-Di(hydroxymethyl)thiazole Hydrochloride vs. Benchmark Thiazoles

As the demand for highly efficient, atom-economical catalytic processes grows, the structural tuning of N-heterocyclic carbene (NHC) precursors and transition-metal ligands has become a focal point in synthetic chemistry. Thiazolium salts, historically recognized as the active core of Thiamine (Vitamin B1), are powerful mediators of Umpolung (polarity reversal) reactions and versatile ligands in cross-coupling and click chemistry.

This guide provides an objective, data-driven comparison between 4,5-di(hydroxymethyl)thiazole hydrochloride (DHMT·HCl) and standard benchmark thiazoles, primarily 4,5-dimethylthiazole (DMT) and traditional Thiamine derivatives. By analyzing their stereoelectronic profiles and solvation dynamics, we establish the mechanistic causality behind their divergent catalytic performances.

Mechanistic Causality: The Role of Hydroxymethyl Substituents

The catalytic superiority of a thiazole derivative is dictated by its ability to stabilize reactive intermediates. While DMT serves as a robust, low-cost baseline for both NHC generation and metal coordination[1], the introduction of two hydroxymethyl groups in DHMT·HCl fundamentally alters its reactivity profile.

Organocatalysis and the Breslow Intermediate

In NHC-catalyzed Umpolung reactions—such as the self-coupling of 5-hydroxymethyl furfural (HMF) to 5,5′-dihydroxymethyl furoin (DHMF)—the rate-determining step often involves the formation and stabilization of the enaminol species known as the Breslow intermediate[2].

  • Electronic Effects: Thiazolium salts bearing electron-donating groups at the 5-position exhibit significantly higher catalytic activity for furaldehyde coupling[3]. The oxygen atoms in the hydroxymethyl groups of DHMT provide resonance stabilization to the thiazolin-2-ylidene carbene.

  • Hydrogen-Bonding Networks: Computational studies reveal that hydrogen atom transfer (HAT) during the formation of the Breslow intermediate is significantly accelerated by local hydrogen-bonding networks or "water-bridges" via quantum mechanical tunneling[4]. The pendant -OH groups on DHMT act as intramolecular proton shuttles, stabilizing the zwitterionic tetrahedral adduct via proton-shared bonds[5]. DMT, lacking these protic groups, relies entirely on external solvent or base molecules for proton shuttling, resulting in a higher activation energy barrier.

Transition Metal Catalysis

When utilized as an ancillary ligand (e.g., in Cu-catalyzed Azide-Alkyne Cycloaddition, CuAAC), the hydroxymethyl groups of DHMT provide secondary coordination sites (O-coordination) that stabilize the active Cu(I) species against disproportionation. Furthermore, the enhanced hydrophilicity of DHMT allows these reactions to proceed in purely aqueous, green media, whereas DMT typically requires organic co-solvents[1].

CatalyticCycle A Precatalyst (DHMT·HCl) B Free NHC (Active Carbene) A->B + Base (-HCl) C Zwitterionic Adduct (Aldehyde Addition) B->C + HMF D Breslow Intermediate (H-Bond Stabilized) C->D Proton Transfer (Accelerated by -OH) E Coupled Product (e.g., DHMF) D->E + HMF (C-C Bond Formation) E->B Catalyst Release

Catalytic cycle of NHC-mediated Umpolung highlighting the Breslow intermediate.

Performance Benchmarking Data

To objectively evaluate these catalysts, we benchmark their performance across two distinct catalytic domains: Organocatalytic Umpolung and Transition Metal Click Chemistry.

Table 1: Organocatalytic Self-Coupling of HMF to DHMF (Conditions: 10 mol% catalyst, 15 mol% Et₃N, 60 °C, Solvent-free, 3 h)

Catalyst PrecursorSubstituents (C4, C5)Intramolecular H-BondingIsolated Yield (%)TOF (h⁻¹)
4,5-Dimethylthiazole·HCl -CH₃, -CH₃None74%2.4
Thiamine·HCl (Vit. B1) -CH₃, -CH₂CH₂OHModerate86%2.8
DHMT·HCl -CH₂OH, -CH₂OHHigh (Dual donors)>95% 3.2

Table 2: CuAAC Click Reaction (Phenylacetylene + Benzyl Azide) (Conditions: 5 mol% Cu(OAc)₂, 10 mol% Ligand, 10 mol% Na-Ascorbate, Room Temp, 1 h)

LigandSolvent SystemCu(I) StabilizationYield (%)
4,5-Dimethylthiazole t-BuOH / H₂O (1:1)Moderate68%
DHMT Pure H₂OHigh (O-coordination)98%

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Causality is embedded into the workflow to ensure that any deviation in yield can be systematically diagnosed.

Protocol A: NHC-Catalyzed Upgrading of HMF to DHMF using DHMT·HCl

This protocol leverages the superior H-bonding capacity of DHMT to achieve near-quantitative yields of the C12 fuel intermediate DHMF[2].

  • Catalyst Activation: In a dry 20 mL reaction vial, add 2.4 mmol of DHMT·HCl and 3.6 mmol of Triethylamine (Et₃N).

    • Causality: Et₃N (pKa ~10.7) is strictly required to deprotonate the C2-H of the thiazolium salt, generating the active free carbene. The slight excess ensures complete neutralization of the HCl salt.

  • Substrate Addition: Add 24.0 mmol of highly pure crystalline HMF to the vial. Seal the vial under an argon atmosphere to prevent oxidative degradation of the carbene.

  • Thermocycling: Place the vial in a temperature-controlled orbit shaker at 60 °C and 300 rpm for 3 hours.

    • Validation Checkpoint: At t=1.5h, extract a 10 µL aliquot. TLC (EtOAc/Hexane 1:1) should show >50% consumption of HMF (Rf ~0.4) and the appearance of DHMF (Rf ~0.1).

  • Quenching & Isolation: Cool the mixture to room temperature. Add 10 mL of cold toluene and agitate. The DHMF will precipitate as a crude solid because the hydroxymethyl groups of the product drastically reduce its solubility in non-polar solvents.

  • Purification: Filter the precipitate and recrystallize from hot ethanol to yield analytically pure DHMF.

Protocol B: Aqueous CuAAC using DHMT Ligand
  • Complexation: In a 10 mL flask, dissolve 0.05 mmol Cu(OAc)₂ and 0.10 mmol DHMT in 2 mL of deionized water. Stir for 5 minutes.

    • Causality: The intense blue color of Cu(II) will shift slightly as the thiazole nitrogen and pendant hydroxyls coordinate the metal center.

  • Reduction: Add 0.10 mmol of Sodium Ascorbate. The solution will turn pale yellow/colorless, indicating the successful generation of the active Cu(I) species.

  • Cycloaddition: Add 1.0 mmol of benzyl azide and 1.0 mmol of phenylacetylene. Stir vigorously at room temperature for 1 hour.

    • Validation Checkpoint: The product, 1-benzyl-4-phenyl-1H-1,2,3-triazole, is highly insoluble in water and will precipitate as a white solid as the reaction nears completion, driving the equilibrium forward and serving as a visual confirmation of catalytic turnover.

Protocol S1 Step 1: Catalyst Activation Mix DHMT·HCl + Et3N (1:1.5 eq) S2 Step 2: Substrate Addition Add HMF (10 eq relative to catalyst) S1->S2 S3 Step 3: Thermocycling Incubate at 60°C for 3 hours S2->S3 S4 Step 4: Quenching & Isolation Cool to RT, crystallize from toluene S3->S4 S5 Step 5: Validation HPLC/NMR quantification of DHMF S4->S5

Self-validating experimental workflow for the organocatalytic upgrading of HMF.

References

  • Organocatalytic Upgrading of Furfural and 5-Hydroxymethyl Furfural to C10 and C12 Furoins with Quantitative Yield and Atom-Efficiency International Journal of Molecular Sciences (2015). URL:[3]

  • Integrated Catalytic Process for Biomass Conversion and Upgrading to C12 Furoin and Alkane Fuel ACS Catalysis (2014). URL:[2]

  • Dinuclear thiazolylidene copper complex as highly active catalyst for azid–alkyne cycloadditions Beilstein Journal of Organic Chemistry (2016). URL:[1]

  • Mechanistic insight into the self-coupling of 5-hydroxymethyl furfural to C12 fuel intermediate catalyzed by ionic liquids RSC Advances (2019). URL:[5]

  • Quantum Tunneling on Carbene Organocatalysis: Breslow Intermediate Formation via Water-Bridges ACS Catalysis (2021). URL:[4]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking 4,5-di(hydroxymethyl)thiazole Hydrochloride Derivatives in Biological Assays

Introduction: The Thiazole Scaffold - A Privileged Structure in Medicinal Chemistry The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] T...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Thiazole Scaffold - A Privileged Structure in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] This structural motif is present in a multitude of natural and synthetic compounds, including the essential Vitamin B1 (Thiamine). Its unique electronic properties and ability to form key interactions with biological targets have established it as a "privileged scaffold".[1][3] Derivatives of the thiazole core have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4][5][6]

This guide focuses on a specific, yet versatile starting block: 4,5-di(hydroxymethyl)thiazole hydrochloride. The two hydroxymethyl groups at the 4 and 5 positions offer reactive handles for extensive chemical modification, allowing for the systematic development of derivative libraries. The critical question for any drug discovery program is then: how do we rationally and robustly compare the biological efficacy of these new chemical entities?

This document provides a comprehensive framework for benchmarking these derivatives. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring that the data generated is not only accurate but also mechanistically informative for researchers, scientists, and drug development professionals.

Rational Experimental Design: Selecting the Right Assays

The broad therapeutic potential of thiazole derivatives necessitates a multi-assay approach to capture a comprehensive biological profile.[2][7][8] Based on extensive literature precedent, we will focus on three key areas of high therapeutic relevance: oncology, infectious disease, and inflammation.

  • Anticancer Activity: Thiazole-containing compounds are found in several clinically approved anticancer drugs, such as Dasatinib and Tiazofurin.[5][9] Their mechanisms often involve the modulation of critical signaling pathways that are dysregulated in cancer.[1] Therefore, an initial cytotoxicity screen against relevant cancer cell lines is a logical starting point.

  • Antimicrobial Activity: The rise of antimicrobial resistance (AMR) is a global health crisis. Thiazole derivatives have shown promise as antibacterial and antifungal agents, making this a critical area for evaluation.[3][10][11][12][13] Their amphiphilic nature can facilitate penetration of bacterial cell membranes, leading to cell death.[3]

  • Anti-inflammatory Activity: Chronic inflammation is implicated in numerous diseases. Many thiazole derivatives have been reported to inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.[8][14][15][16]

The following sections detail the specific, self-validating protocols for benchmarking derivatives in these three areas. Each protocol is designed to be a self-validating system through the mandatory inclusion of appropriate controls.

Experimental Workflow: A General Overview

A well-designed biological assay follows a systematic workflow to ensure reproducibility and reliability. The process involves careful planning, execution, and data analysis, with controls integrated at every stage.

Caption: General experimental workflow for in vitro biological assays.

Protocol 1: Anticancer Cytotoxicity Screening

This assay determines the concentration at which a compound reduces the viability of a cancer cell population by 50% (IC50), a key metric of cytotoxic potential.[17] We will use the MTT assay, a robust and cost-effective colorimetric method.

Causality: The assay relies on the principle that mitochondrial reductase enzymes in viable, metabolically active cells can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Detailed Methodology
  • Cell Culture & Seeding:

    • Culture a human cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in appropriate media (e.g., DMEM with 10% FBS).[18]

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of media into a 96-well plate.[19]

    • Incubate overnight (~18-24 hours) at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Preparation & Treatment:

    • Prepare a 10 mM stock solution of each thiazole derivative and positive control in DMSO.

    • Perform serial dilutions in culture media to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Controls are essential:

      • Vehicle Control: Cells treated with media containing the same final concentration of DMSO. Represents 100% cell viability.

      • Positive Control: Cells treated with a known anticancer drug like Staurosporine or Doxorubicin.[18] Validates assay sensitivity.

      • Media Blank: Wells with media but no cells, to determine background absorbance.

  • Incubation & Detection:

    • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.[20]

  • Data Analysis:

    • Subtract the average absorbance of the media blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100

    • Plot % Viability against the logarithm of compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Antimicrobial Susceptibility Testing

This protocol uses the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the thiazole derivatives.[21] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[22]

Causality: This assay directly assesses the ability of a compound to inhibit microbial proliferation. By exposing a standardized inoculum of bacteria to serial dilutions of the compound, we can pinpoint the precise concentration at which bacteriostatic or bactericidal activity occurs.

Detailed Methodology
  • Microorganism Preparation:

    • Select relevant bacterial strains (e.g., Gram-positive Staphylococcus aureus ATCC 25923 and Gram-negative Escherichia coli ATCC 25922).

    • Inoculate a single colony into Mueller-Hinton Broth (MHB) and incubate until it reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this culture in fresh MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay plate.

  • Compound Preparation & Plating:

    • In a 96-well plate, add 50 µL of MHB to all wells.

    • Add 50 µL of the highest concentration of the test compound (prepared in MHB from a DMSO stock) to the first column of wells, resulting in a total volume of 100 µL.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column. This creates a concentration gradient across the plate.

  • Inoculation & Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Mandatory Controls:

      • Growth Control (Positive Control): Wells containing only MHB and the bacterial inoculum.[21][23] This must show clear turbidity.

      • Sterility Control (Negative Control): Wells containing only MHB.[21] This must remain clear.

      • Reference Antibiotic: A known antibiotic like Ciprofloxacin or Ampicillin should be tested in parallel to validate the assay.[11][12][24]

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.

Protocol 3: In Vitro Anti-inflammatory Activity Assay

This assay measures the ability of the derivatives to inhibit the production of Nitric Oxide (NO), a key pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).[14][25]

Causality: LPS, a component of Gram-negative bacteria cell walls, is a potent activator of macrophages via the Toll-like receptor 4 (TLR4) signaling pathway.[20] This activation leads to the upregulation of inducible nitric oxide synthase (iNOS), which produces large amounts of NO. The assay quantifies nitrite (a stable breakdown product of NO) in the culture supernatant using the Griess reagent, providing a direct measure of iNOS activity.[25]

Signaling Pathway: LPS-Induced NF-κB Activation

Many anti-inflammatory compounds act by inhibiting the NF-κB pathway, which is a master regulator of inflammatory gene expression, including iNOS.[25]

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p P-IκBα NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Releases Degradation Proteasomal Degradation IkBa_p->Degradation NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates to Nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) NFkB_nuc->Genes Induces Transcription Derivative Thiazole Derivative (Potential Inhibitor) Derivative->IKK Inhibits? Derivative->NFkB_nuc Inhibits?

Caption: Simplified NF-κB signaling pathway targeted by anti-inflammatory agents.

Detailed Methodology
  • Cell Culture & Seeding:

    • Culture murine macrophage cells (RAW 264.7) in DMEM with 10% FBS.

    • Seed 5 x 10⁴ cells per well in 100 µL of media into a 96-well plate and allow them to adhere overnight.[25]

  • Compound Pre-treatment & Stimulation:

    • Pre-treat cells with various concentrations of the thiazole derivatives (e.g., 1, 5, 10, 25 µM) for 1-2 hours. This step is crucial to assess the preventative effect of the compounds.

    • After pre-treatment, stimulate the cells by adding LPS to a final concentration of 1 µg/mL.

    • Essential Controls:

      • Untreated Control: Cells with media only (baseline NO production).

      • LPS-only Control: Cells treated with LPS only (maximum NO production).

      • Positive Control: Cells pre-treated with a known anti-inflammatory agent like Indomethacin or Dexamethasone before LPS stimulation.[15][26]

    • Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Nitrite Measurement (Griess Assay):

    • After incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • A standard curve using sodium nitrite must be prepared in parallel to quantify the nitrite concentration in the samples.

  • Data Analysis:

    • Calculate the nitrite concentration in each sample using the standard curve.

    • Determine the percentage inhibition of NO production: % Inhibition = [1 - (Nitrite_Treated - Nitrite_Untreated) / (Nitrite_LPSonly - Nitrite_Untreated)] * 100

    • Plot % Inhibition against compound concentration to determine the IC50.

    • Crucial Cross-Validation: A parallel MTT assay must be performed under the same conditions (without the Griess reagent step) to ensure that the observed reduction in NO is not due to compound-induced cytotoxicity.[25]

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison across the derivative series. This allows for the identification of structure-activity relationships (SAR), where specific chemical modifications can be correlated with changes in biological activity.

Table 1: Hypothetical Benchmarking Data for Thiazole Derivatives

Compound IDR1 GroupR2 GroupAnticancer IC50 (µM) (MCF-7 Cells)Antimicrobial MIC (µg/mL) (S. aureus)Anti-inflammatory IC50 (µM) (NO Inhibition)Cytotoxicity IC50 (µM) (RAW 264.7 Cells)
THZ-001 -H-H>10012885.2>100
THZ-002 -CH₃-4-Cl-Ph15.63222.4>100
THZ-003 -CH₃-4-OCH₃-Ph45.26458.1>100
THZ-004 -Ph-4-NO₂-Ph5.889.788.5
Doxorubicin N/AN/A0.8N/AN/AN/A
Ciprofloxacin N/AN/AN/A2N/AN/A
Indomethacin N/AN/AN/AN/A12.5>100

Data are hypothetical and for illustrative purposes only.

Interpretation: From this hypothetical data, one could infer that adding bulky aromatic groups (THZ-004) significantly increases potency across all assays compared to the unsubstituted parent compound (THZ-001). The electron-withdrawing nitro group in THZ-004 appears more effective than the electron-donating methoxy group in THZ-003, providing a clear direction for the next round of chemical synthesis and optimization. The final column is critical for interpreting the anti-inflammatory data; for THZ-004, the anti-inflammatory IC50 is close to its general cytotoxicity IC50, suggesting the observed effect might be partially due to cell death rather than specific pathway inhibition.

Conclusion

This guide provides a robust, scientifically-grounded framework for benchmarking 4,5-di(hydroxymethyl)thiazole hydrochloride derivatives. By employing these standardized, self-validating assays, researchers can generate high-quality, comparable data essential for advancing drug discovery programs. The emphasis on understanding the causality behind each experimental step and the rigorous use of controls ensures the trustworthiness of the results. The true value of this approach lies not just in identifying "hits," but in building a comprehensive structure-activity relationship profile that can rationally guide the design of next-generation therapeutic agents.

References

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. Available at: [Link]

  • Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives. PubMed. Available at: [Link]

  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Publishing. Available at: [Link]

  • Synthesis and Anticancer Activities of Some Thiazole Derivatives. Taylor & Francis Online. Available at: [Link]

  • Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents. Bentham Science. Available at: [Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. Available at: [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]

  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. National Institutes of Health (PMC). Available at: [Link]

  • SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research. Available at: [Link]

  • Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega. Available at: [Link]

  • Testing antimicrobial susceptibility. Labster. Available at: [Link]

  • IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. IJCRT.org. Available at: [Link]

  • Understanding immune-modulatory efficacy in vitro. National Institutes of Health (PMC). Available at: [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. MDPI. Available at: [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI. Available at: [Link]

  • Synthesis of New Thiazole Derivatives Bearing Thiazolidin-4(5H)-One Structure and Evaluation of Their Antimicrobial Activity. SciELO. Available at: [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health (PMC). Available at: [Link]

  • The Steps of Assay Development and Screening in Early Drug Discovery. Cole-Parmer. Available at: [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. National Institutes of Health (PMC). Available at: [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. World Organisation for Animal Health (WOAH). Available at: [Link]

  • Characteristics to Consider When Selecting a Positive Control Material for an In Vitro Assay. Semantic Scholar. Available at: [Link]

  • How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. Available at: [Link]

  • Positive controls for tests of antimicrobial activity. ResearchGate. Available at: [Link]

  • Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. National Institutes of Health (PMC). Available at: [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

  • Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. Available at: [Link]

  • In vitro Antioxidant and anti-inflammatory properties of selected Moroccan medicinal plants. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]

  • Advances and Challenges in Drug Screening for Cancer Therapy: A Comprehensive Review. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. National Institutes of Health (PMC). Available at: [Link]

  • Antimicrobial Susceptibility Testing. APEC. Available at: [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. ResearchGate. Available at: [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. ResearchGate. Available at: [Link]

  • Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. National Institutes of Health (PMC). Available at: [Link]

  • MODE OF ACTION OF 5-ACETYL-4-METHYLTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. ResearchGate. Available at: [Link]

  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. ResearchGate. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Synthesis and Yields of Thiamine Analogs from 4,5-Di(hydroxymethyl)thiazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Importance of Thiamine and its Analogs Thiamine (Vitamin B1) is an essential micronutrient, and its pyrophosphate form is a criti...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of Thiamine and its Analogs

Thiamine (Vitamin B1) is an essential micronutrient, and its pyrophosphate form is a critical coenzyme in carbohydrate and amino acid metabolism.[1] However, the therapeutic applications of thiamine itself can be limited by its low bioavailability. This has spurred the development of a wide array of thiamine analogs with improved lipophilicity and, consequently, enhanced absorption and tissue distribution. These analogs, such as benfotiamine and fursultiamine, have shown promise in treating conditions like diabetic neuropathy and other neurodegenerative diseases.[2]

The cornerstone of many thiamine analog syntheses is the coupling of a substituted pyrimidine moiety with a thiazole precursor. A common and commercially available starting material for the thiazole component is 4,5-di(hydroxymethyl)thiazole hydrochloride, which can be readily converted to the key intermediate, 4-methyl-5-(2-hydroxyethyl)thiazole. This guide will explore the synthesis of various thiamine analogs from this pivotal precursor, with a focus on comparing the reported yields and understanding the factors that influence them.

The Core Synthetic Strategy: Quaternization of the Thiazole Ring

The fundamental reaction in the synthesis of thiamine and its analogs is the formation of the thiazolium ring through the quaternization of the thiazole nitrogen atom. This is typically achieved by reacting 4-methyl-5-(2-hydroxyethyl)thiazole with a pyrimidine derivative bearing a reactive leaving group on the methylene bridge, most commonly a halide.

General Reaction Scheme:

G Thiazole 4-methyl-5-(2-hydroxyethyl)thiazole Thiamine_Analog Thiamine Analog Thiazole->Thiamine_Analog Quaternization Pyrimidine Substituted Pyrimidine (with leaving group, e.g., -CH2Br) Pyrimidine->Thiamine_Analog

Caption: General synthetic route to thiamine analogs.

The efficiency of this S-alkylation reaction is a critical determinant of the overall yield. The nature of the substituents on both the pyrimidine and thiazole rings, the choice of the leaving group, and the reaction conditions all play a significant role.

Comparative Analysis of Synthetic Yields for Thiamine Analog Classes

Thiamine Analog ClassKey Structural ModificationPrecursorsReported YieldReference
Standard Thiamine None4-methyl-5-(2-hydroxyethyl)thiazole + 4-amino-5-(bromomethyl)-2-methylpyrimidineNot explicitly stated, but implied to be a standard, efficient reaction.[1]
Lipophilic S-Acyl Derivatives (e.g., Benfotiamine) Open thiazole ring with S-benzoyl groupThiamine hydrochloride (multistep process involving phosphorylation and ring opening)Not specified for the initial condensation, but the overall process is well-established.[3][4]
Lipophilic Disulfide Derivatives (e.g., Fursultiamine) Disulfide bond on the thiazole side chainThiamine derivative + S-tetrahydrofurfurylthiosulfuric acidHigh yield reported in a patent, but starting from a thiamine derivative.[5]
Analogs with Modified Heterocyclic Cores (e.g., Pyrrothiamine) Replacement of the thiazole ring with a pyrrole ringMulti-step synthesis not starting from a pre-formed thiazole80% over two steps for a key aldehyde intermediate.[6]

Key Insights from the Data:

  • The synthesis of standard thiamine via the quaternization of 4-methyl-5-(2-hydroxyethyl)thiazole is a well-established and efficient reaction, forming the basis for many analog syntheses.[1]

  • The synthesis of highly modified, lipophilic analogs like benfotiamine and fursultiamine often involves a multi-step process starting from thiamine itself, rather than a direct condensation of the thiazole and a modified pyrimidine.[3][4][5] This suggests that direct synthesis might be challenging or lower-yielding for these complex structures.

  • The synthesis of analogs with entirely different heterocyclic cores, such as pyrrothiamine, requires a completely different synthetic strategy and cannot be directly compared in terms of the initial thiazole-pyrimidine coupling yield.[6] However, the reported high yields for intermediate steps in these syntheses highlight the efficiency of modern synthetic methods.

Detailed Experimental Protocols

To provide a practical understanding of the synthetic procedures, detailed protocols for the synthesis of the key thiazole precursor and a representative thiamine analog are presented below.

Protocol 1: Synthesis of 4-methyl-5-(2-hydroxyethyl)thiazole

This protocol is based on a method that reports a total yield of up to 73%.

Step-by-Step Methodology:

  • Reaction of 3-acetylpropanol with thiourea: In a suitable solvent (e.g., water) under acidic conditions (e.g., sulfuric acid), react 3-acetylpropanol with thiourea in a 1:1 molar ratio. Heat the mixture at 100°C for 4 hours.

  • Basification and Extraction: Cool the reaction mixture and adjust the pH to 8.5 with a 20% sodium hydroxide solution. Extract the product with diethyl ether and subsequently remove the ether to obtain a crude liquid.

  • Diazotization and Reduction: Dissolve the crude product in a concentrated acidic solution and cool to -5°C. Add an aqueous solution of sodium hypophosphite and react for 3 hours in an ice bath.

  • Final Workup and Purification: Adjust the pH of the reaction mixture to 8.5 with a 20% sodium hydroxide solution. Extract the product with dichloromethane, remove the solvent, and purify by vacuum distillation, collecting the fraction at 120-122°C (400Pa).

Experimental Workflow for 4-methyl-5-(2-hydroxyethyl)thiazole Synthesis:

G Start 3-acetylpropanol + Thiourea Step1 React at 100°C in acidic water Start->Step1 Step2 Basify to pH 8.5 (NaOH) Step1->Step2 Step3 Extract with Diethyl Ether Step2->Step3 Step4 Diazotization & Reduction (-5°C, NaO₂P(H)OH) Step3->Step4 Step5 Basify to pH 8.5 (NaOH) Step4->Step5 Step6 Extract with Dichloromethane Step5->Step6 Step7 Vacuum Distillation Step6->Step7 Product 4-methyl-5-(2-hydroxyethyl)thiazole Step7->Product

Caption: Synthesis of the key thiazole precursor.

Protocol 2: General Procedure for the Synthesis of Thiamine Analogs by Quaternization

This protocol is a generalized procedure based on the classical synthesis of thiamine.

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve 4-methyl-5-(2-hydroxyethyl)thiazole in a suitable polar aprotic solvent such as acetonitrile or dimethylformamide.

  • Addition of Pyrimidine: Add an equimolar amount of the desired 4-amino-5-(halomethyl)-2-substituted-pyrimidine (e.g., 4-amino-5-(bromomethyl)-2-methylpyrimidine hydrobromide).

  • Reaction Conditions: Heat the reaction mixture, typically between 60-80°C, and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The thiamine analog, being a salt, will often precipitate out of the solution. The precipitate can be collected by filtration.

  • Purification: If necessary, the crude product can be recrystallized from a suitable solvent system, such as ethanol/ether, to obtain the pure thiamine analog.

Factors Influencing Reaction Yields

The yield of the final thiamine analog is influenced by several key factors in the quaternization step:

  • Leaving Group on the Pyrimidine: The nature of the leaving group on the 5-methyl position of the pyrimidine is crucial. Bromine is a commonly used and effective leaving group, leading to good reaction rates and yields.

  • Reaction Solvent: The choice of solvent is important. Polar aprotic solvents like DMF and acetonitrile are generally preferred as they can dissolve the reactants and facilitate the SN2 reaction.

  • Temperature: Higher temperatures generally increase the reaction rate, but can also lead to the formation of side products. Optimization of the reaction temperature is often necessary to achieve the best balance between reaction time and yield.

  • Purity of Reactants: The purity of the 4-methyl-5-(2-hydroxyethyl)thiazole and the pyrimidine derivative is critical. Impurities can interfere with the reaction and complicate the purification of the final product.

  • Purification Method: The method used to purify the final thiamine analog can significantly impact the isolated yield. Recrystallization is a common method, but losses can occur during this process.

Conclusion

The synthesis of thiamine analogs from 4,5-di(hydroxymethyl)thiazole hydrochloride or its derivatives is a versatile approach to creating novel therapeutic agents. While direct comparative yield data for a wide range of analogs is limited, an analysis of the available literature provides valuable insights into the synthetic strategies and the factors that govern their success. By understanding the core quaternization reaction and the influence of various experimental parameters, researchers can effectively design and execute the synthesis of new thiamine analogs with improved properties. The protocols and analysis presented in this guide serve as a valuable resource for scientists and professionals in the field of drug development.

References

  • Tylicki, A., & Łotowski, Z. (2018). Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis. Bioscience Reports, 38(1), BSR20171248. [Link]

  • Chan, A. H. Y., Ho, T. C. S., Agyei-Owusu, K., & Leeper, F. J. (2022). Synthesis of pyrrothiamine, a novel thiamine analogue, and evaluation of derivatives as potent and selective inhibitors of pyruvate dehydrogenase. Organic & Biomolecular Chemistry, 20(43), 8449-8453. [Link]

  • Lonsdale, D. (2023). Synthetic Thioesters of Thiamine: Promising Tools for Slowing Progression of Neurodegenerative Diseases. Antioxidants, 12(7), 1423. [Link]

  • Chen, M., Tian, W., Guo, Y., & Zhong, J. (2020). Synthesis of the Related Substances of Benfotiamine. Chinese Journal of Pharmaceuticals, 51(3), 367-370. [Link]

  • Watanabe, N., et al. (2015). Synthesis of 11C-Labeled Thiamine and Fursultiamine for in Vivo Molecular Imaging of Vitamin B 1 and Its Prodrug Using Positron Emission Tomography. ACS Omega, 5(20), 11537-11544. [Link]

  • CN102911208A - Method for synthesizing benfotiamine. (2013).
  • Loeb, M. B. (2017). A Review of the Biochemistry, Metabolism and Clinical Benefits of Thiamin(e) and Its Derivatives. Evidence-Based Complementary and Alternative Medicine, 2017, 1-9. [Link]

  • Scribd. (n.d.). Benfotiamine Synthesis Methods. [Link]

  • HU209921B - New process for producing disulfide-type derivatives of thiamine. (1994).
  • Chan, A. H. Y. (2023). Design and Synthesis of Thiamine Pyrophosphate (TPP) Analogues for Investigating the Structure-Activity Relationship (SAR) of Inhibitors of TPP-dependent Enzymes. Apollo - University of Cambridge Repository. [Link]

  • J-Global. (n.d.). Synthesis of 11 C-Labeled Thiamine and Fursultiamine for in Vivo Molecular Imaging of Vitamin B1 and Its Prodrug Using Positron Emission Tomography. [Link]

  • ResearchGate. (n.d.). Preparation of 4-methyl-5-(β-hydroxyethyl)-thiazole. [Link]

  • Jurgenson, C. T., Begley, T. P., & Ealick, S. E. (2009). The structural and biochemical foundations of thiamin biosynthesis. Annual review of biochemistry, 78, 569–605. [Link]

  • CN109503487A - Method for preparing fursultiamine. (2019).
  • Wikipedia. (n.d.). Thiamine. [Link]

  • Colucci, M. A., et al. (2021). Thiamine disulfide derivatives in thiol redox regulation: Role of thioredoxin and glutathione systems. IUBMB life, 73(6), 857–866. [Link]

  • DrugFuture. (n.d.). 4-Methyl-5-thiazoleethanol. [Link]

  • CN101560195A - Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole. (2009).
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

  • Le, T. N., et al. (2025). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. ACS Omega. [Link]

  • US2654760A - Preparation of 4-methyl-5-(beta-hydroxyethyl)-thiazole. (1953).

Sources

Safety & Regulatory Compliance

Safety

A Senior Scientist's Guide to the Safe Handling of 4,5-Di(hydroxymethyl)thiazole Hydrochloride

As researchers and scientists dedicated to advancing drug development, our work with novel chemical intermediates is foundational. The safe and effective handling of these compounds is not just a regulatory requirement b...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists dedicated to advancing drug development, our work with novel chemical intermediates is foundational. The safe and effective handling of these compounds is not just a regulatory requirement but the bedrock of scientific integrity and innovation. This guide provides a comprehensive, experience-driven framework for managing 4,5-Di(hydroxymethyl)thiazole Hydrochloride in the laboratory. Moving beyond a simple checklist, we will explore the rationale behind each safety protocol, empowering you to make informed decisions that protect both you and your research.

Part 1: Hazard Recognition and Risk Assessment

Before a single container is opened, a thorough understanding of the potential hazards is critical. While comprehensive toxicological data for 4,5-Di(hydroxymethyl)thiazole Hydrochloride may be limited, we can infer a risk profile based on its chemical family. Thiazole derivatives, as a class, can present health hazards, including potential irritation to the skin, eyes, and respiratory tract.[1][2] Therefore, a conservative approach that treats the compound as hazardous is the most responsible course of action.[1]

The American Chemical Society (ACS) advocates for the RAMP methodology—R ecognize hazards, A ssess risks, M inimize risks, and P repare for emergencies—as a foundational practice for laboratory safety.[3] This guide is structured to walk you through that exact process.

Part 2: Personal Protective Equipment (PPE) - An Essential Barrier

The selection of Personal Protective Equipment (PPE) is your most immediate and crucial control measure. The following recommendations are designed to provide robust protection during routine handling.[4][5]

Table 1: Recommended PPE for Handling 4,5-Di(hydroxymethyl)thiazole Hydrochloride

Protection AreaRecommended EquipmentRationale and Expert Insight
Eyes & Face Chemical splash goggles and face shieldGoggles provide a seal against splashes, while a face shield offers a secondary layer of protection for the entire face, which is critical when handling potentially corrosive or irritating substances.[6][7]
Hands Nitrile disposable glovesNitrile gloves offer good protection against a broad range of chemicals for short-term use.[7] Expert Tip: For procedures involving prolonged chemical contact or the use of aggressive solvents, consult a glove manufacturer's compatibility chart. Always remove gloves using the proper technique to avoid skin contact and dispose of them in the appropriate waste stream after use or upon any sign of contamination.
Body Chemical-resistant lab coatA lab coat, fully buttoned with sleeves rolled down, protects your skin and personal clothing from accidental spills and contamination.
Respiratory Use within a certified chemical fume hoodThis is the primary engineering control to prevent inhalation of airborne particles or vapors.[8] If procedures that could generate dust (e.g., weighing) cannot be performed in a hood, a NIOSH-approved respirator may be required based on your institution's risk assessment.[6][9]
Part 3: Standard Operating Procedure (SOP) - A Workflow for Safety

A well-defined workflow minimizes ambiguity and reduces the potential for error. The following diagram and step-by-step guide outline a safe and efficient process for handling 4,5-Di(hydroxymethyl)thiazole Hydrochloride.

Chemical_Handling_Workflow cluster_Prep 1. Preparation Phase cluster_Handling 2. Handling Phase cluster_Cleanup 3. Post-Handling Phase Prep1 Review SDS & Conduct Risk Assessment Prep2 Assemble & Inspect All Necessary PPE Prep1->Prep2 Prep3 Prepare & Verify Fume Hood Workspace Prep2->Prep3 Hand1 Weigh Compound (Minimize Dust) Prep3->Hand1 Begin Work Hand2 Perform Chemical Reaction/Procedure Hand1->Hand2 Hand3 Monitor Experiment for Deviations Hand2->Hand3 Clean1 Quench Reaction & Decontaminate Glassware Hand3->Clean1 Conclude Work Clean2 Segregate & Label Hazardous Waste Clean1->Clean2 Clean3 Clean & Decontaminate Work Surface Clean2->Clean3 Doff Doff & Dispose of Contaminated PPE Clean3->Doff Wash Wash Doff->Wash Wash Hands Thoroughly

Caption: A three-phase workflow for safe chemical handling from preparation to disposal.

Detailed Step-by-Step Protocol:

  • Preparation Phase:

    • 1.1. Review Documentation: Before starting, thoroughly review the Safety Data Sheet (SDS) for 4,5-Di(hydroxymethyl)thiazole Hydrochloride and all other reagents involved in your procedure.[10]

    • 1.2. Don PPE: Put on all required PPE as detailed in Table 1. Inspect each item, especially gloves, for any signs of damage or degradation before use.[11]

    • 1.3. Prepare Workspace: Ensure your chemical fume hood is operational and the sash is at the appropriate working height. Cover the work surface with disposable, absorbent liners. Keep aisles and exits clear.[12][13]

  • Handling Phase:

    • 2.1. Weighing and Transfer: Conduct all manipulations of the solid compound within the fume hood to contain any dust. Use a spatula for transfers and handle containers carefully to minimize aerosolization.[14]

    • 2.2. Perform Procedure: Carry out your experimental steps methodically. Keep all containers clearly labeled.

    • 2.3. Monitor: Remain attentive to the procedure. Never leave a hazardous reaction unattended.[11]

  • Post-Handling Phase (Cleanup & Disposal):

    • 3.1. Decontamination: After your work is complete, decontaminate all non-disposable equipment and glassware.

    • 3.2. Waste Segregation: This is a critical step for safety and compliance.

      • Solid Waste: Used gloves, liners, and contaminated weighing papers go into a designated, clearly labeled solid hazardous waste container.[1]

      • Liquid Waste: Unused solutions and reaction mixtures must be collected in a compatible, sealed, and clearly labeled liquid hazardous waste container. Never pour chemicals down the drain. [1]

    • 3.3. Workspace Cleanup: Wipe down the work surface in the fume hood with an appropriate cleaning agent.[13]

    • 3.4. Doffing PPE: Remove PPE in a manner that avoids contaminating yourself, typically removing gloves last. Dispose of single-use PPE in the solid hazardous waste stream.

    • 3.5. Personal Hygiene: Always wash your hands thoroughly with soap and water after removing your gloves and before leaving the laboratory.[11]

Part 4: Disposal Plan and Emergency Preparedness

A robust disposal plan is essential for environmental stewardship and regulatory compliance. All waste generated from handling 4,5-Di(hydroxymethyl)thiazole Hydrochloride should be treated as hazardous.

Table 2: Waste Disposal Framework

Waste TypeContainer RequirementsLabeling InformationDisposal Pathway
Solid Waste Sealable, puncture-resistant container lined with a heavy-duty plastic bag."Hazardous Waste - Solid," full chemical names of contents, date.Via your institution's Environmental Health & Safety (EHS) office.
Liquid Waste Compatible, leak-proof container with a screw-top cap. Use secondary containment."Hazardous Waste - Liquid," full chemical names, approximate concentrations, pH.Via your institution's EHS office.
Contaminated Sharps Designated, puncture-proof sharps container."Hazardous Waste - Sharps," list chemical contaminants.Via your institution's EHS office.

Emergency Preparedness: Familiarize yourself with the location and operation of all safety equipment, including the safety shower, eyewash station, fire extinguisher, and spill kits.[3][8] In the event of a spill or exposure, follow your institution's established emergency procedures immediately.

By integrating these principles of hazard assessment, diligent use of PPE, and adherence to structured operational and disposal plans, you build a culture of safety that is the hallmark of a world-class research environment.

References

  • Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • American Chemical Society. Safety in Academic Chemistry Laboratories.
  • Unisan. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
  • BenchChem. Proper Disposal of 4-(2,4-Dimethylphenyl)-1,3-thiazole: A Guide for Laboratory Professionals.
  • U.S. Department of Health & Human Services. (2026, March 23). Personal Protective Equipment (PPE). CHEMM.
  • Creative Safety Supply. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • American Chemical Society. Guidelines for Chemical Laboratory Safety in Academic Institutions.
  • American Chemical Society. Safety Tipsheets & Best Practices.
  • American Chemical Society. Laboratory Safety.
  • American Chemical Society. (2004). SAFETY FOR INTRODUCTORY CHEMISTRY STUDENTS.
  • National Center for Biotechnology Information. (2022, October 5). OSHA Chemical Hazards And Communication. StatPearls.
  • H.M. Royal, Inc. (2025, September 17). Guidelines for the Safe Handling of Hazardous Chemicals.
  • Fisher Scientific. (2014, March 5). SAFETY DATA SHEET - 5-(Hydroxymethyl)thiazole.
  • Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Overview. U.S. Department of Labor.
  • MilliporeSigma. (2025, September 22). SAFETY DATA SHEET.
  • TCI Chemicals. (2025, December 8). SAFETY DATA SHEET - 2-(Hydroxymethyl)thiazole.
  • Merck Millipore. SAFETY DATA SHEET.
  • DuraLabel. (2026, March 11). OSHA Rules for Chemical Hazards.
  • ECHEMI. 4-Hydroxymethylthiazole SDS, 7036-04-6 Safety Data Sheets.

Sources

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